molecular formula C8H9BrN2O3 B567584 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine CAS No. 1215206-58-8

5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Cat. No.: B567584
CAS No.: 1215206-58-8
M. Wt: 261.075
InChI Key: IVUKVYJBQLXLKD-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-4-methyl-3-nitropyridine (CAS 1215206-58-8) is a multifunctional heteroaromatic building block of significant interest in medicinal and organic chemistry . This compound features a pyridine scaffold substituted with bromo, nitro, ethoxy, and methyl groups, making it a versatile intermediate for constructing complex molecules . The bromo and nitro substituents are particularly valuable handles for further synthetic manipulation; the bromine atom readily participates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to form biaryl systems, while the powerful electron-withdrawing nitro group strongly activates the ring for nucleophilic aromatic substitution and can be reduced to a corresponding amino functionality . This reactivity profile allows researchers to efficiently generate diverse chemical libraries for structure-activity relationship (SAR) studies. This compound is especially prominent in the synthesis of protein degrader building blocks and is utilized in pharmaceutical research for developing novel therapeutic agents . It is supplied with a minimum purity of 98% and should be stored at room temperature . This chemical is intended for professional manufacturing and research laboratories for industrial or commercial applications. It is not intended for medical or consumer use, including doctor offices, pharmacies, medical facilities, veterinarians, or residences .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-ethoxy-4-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c1-3-14-8-7(11(12)13)5(2)6(9)4-10-8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUKVYJBQLXLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1[N+](=O)[O-])C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682418
Record name 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-58-8
Record name 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-alkoxy-4-methyl-3-nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

To the intended audience of researchers, scientists, and drug development professionals: This document provides a detailed overview of 5-bromo-2-ethoxy-4-methyl-3-nitropyridine. Due to the limited publicly available data for this specific compound, this guide also includes comprehensive information on its closely related and well-documented analogue, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, to provide valuable context and insights into the chemical class.

This compound (CAS: 1215206-58-8)

There is a notable scarcity of in-depth technical information, including detailed experimental protocols and specific applications, for this compound in publicly accessible scientific literature and databases. Its primary designation is as a building block for protein degraders.[1]

Below is a summary of the available quantitative data for this compound.

PropertyValueReference
CAS Number 1215206-58-8[1]
Molecular Formula C8H9BrN2O3[1]
Molecular Weight 261.1 g/mol [1]
Purity ≥98%[1]
Product Family Protein Degrader Building Blocks[1]
Storage Room temperature[1]

In-Depth Technical Guide: 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (CAS: 884495-14-1)

As a close analogue to the requested compound, 5-bromo-2-methoxy-4-methyl-3-nitropyridine serves as an excellent case study. It is a highly functionalized pyridine derivative that is extensively used as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[2][3][4]

This compound is typically an off-white to yellow or light gold crystalline powder.[3][4] Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 884495-14-1[3][5]
Molecular Formula C7H7BrN2O3[3][5]
Molecular Weight 247.05 g/mol [3]
Purity ≥99% (HPLC), ≥99.0% (GC)[3][4]
Melting Point 72-78 °C[3]
Appearance Off-white to yellow color powder[3]
Storage Conditions 0-8 °C[3]
Synonyms 5-Bromo-2-methoxy-3-nitro-4-picoline[3][5]

A common and direct route for the synthesis of 5-bromo-2-methoxy-4-methyl-3-nitropyridine is through the electrophilic bromination of 2-methoxy-4-methyl-3-nitropyridine.[2]

Materials:

  • 2-methoxy-4-methyl-3-nitropyridine (1.49 mol)

  • Acetic acid (1.5 L)

  • Sodium acetate (5.37 mol)

  • Bromine (4.00 mol)

  • 10% aqueous Sodium sulfite (Na2SO3) solution (1.5 L)

  • Saturated aqueous Sodium sulfite (Na2SO3) solution (1.5 L)

  • Water

Procedure:

  • A solution of 2-methoxy-4-methyl-3-nitropyridine (250 g, 1.49 mol) in acetic acid (1.5 L) is prepared at room temperature.

  • Sodium acetate (365 g, 5.37 mol) is slowly added to the stirring solution.[6]

  • Bromine (639 g, 4.00 mol) is then added dropwise to the mixture. The addition time should be controlled to under 30 minutes.[6]

  • After the addition is complete, the reaction mixture may be heated to ensure the reaction goes to completion.[2] A specific protocol heats the mixture at 80°C for 12 hours.

  • Upon completion, the mixture is cooled to 0°C.

  • The reaction is quenched by the sequential addition of 10% aqueous Na2SO3 solution (1.5 L) and saturated aqueous Na2SO3 solution (1.5 L).

  • The resulting solid product is collected by filtration.

  • The collected solid is washed with water and then dried under reduced pressure.

  • This procedure yields 5-bromo-2-methoxy-4-methyl-3-nitropyridine (302 g, 82.2% yield) as a light yellow solid.[6]

This compound is a key intermediate in the synthesis of various pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.[3] Its utility is also noted in biochemical research for studies on enzyme inhibition and receptor binding.[3] Given its classification as a "Protein Degrader Building Block," it is a valuable component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Logical Workflow: Role in PROTAC Synthesis

The following diagram illustrates the logical workflow of utilizing 5-Bromo-2-methoxy-4-methyl-3-nitropyridine as a building block in the synthesis of a PROTAC. The pyridine core serves as a scaffold for constructing a linker, which connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

PROTAC_Synthesis_Workflow A 5-Bromo-2-methoxy- 4-methyl-3-nitropyridine B Chemical Modification (e.g., Suzuki Coupling at C5-Br) A->B C Functionalized Pyridine Linker Intermediate B->C D Couple to E3 Ligase Ligand C->D E Linker-E3 Ligand Conjugate D->E F Couple to POI Ligand E->F G Final PROTAC Molecule F->G

Caption: Logical workflow for PROTAC synthesis.

Chemical Reactivity and Derivatization

The multiple functional groups on 5-Bromo-2-methoxy-4-methyl-3-nitropyridine provide several avenues for chemical modification, making it a versatile building block. The diagram below outlines key potential transformations.

Chemical_Reactivity cluster_main 5-Bromo-2-methoxy-4-methyl-3-nitropyridine cluster_reactions Potential Transformations cluster_products Resulting Functional Groups / Intermediates main_node C7H7BrN2O3 reduction Reduction of Nitro Group (C3) main_node->reduction e.g., H2, Pd/C snar Nucleophilic Aromatic Substitution (C5-Br) main_node->snar e.g., R-B(OH)2, Pd Catalyst oxidation Oxidation of Methyl Group (C4) main_node->oxidation e.g., KMnO4 amino_product 3-Amino Pyridine Derivative reduction->amino_product linker_product Coupled Product (e.g., biaryl) snar->linker_product acid_product Carboxylic Acid Derivative oxidation->acid_product

Caption: Key chemical transformations of the core molecule.

References

physical and chemical properties of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific physical and chemical properties and detailed experimental protocols for 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine (CAS No. 1215206-58-8) is limited. This guide provides a summary of the available data for the target compound and supplements it with information on structurally analogous compounds, particularly 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, to infer potential characteristics. All information derived from analogous compounds should be treated as predictive and requires experimental verification.

Core Properties

This compound is a substituted pyridine derivative. The presence of a bromine atom, an ethoxy group, a methyl group, and a nitro group on the pyridine ring suggests its potential as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1215206-58-8[2]
Molecular Formula C8H9BrN2O3[2]
Molecular Weight 261.1 g/mol [2]
Purity ≥98%[2]
Storage Room temperature[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Table 2: Physical and Chemical Properties of the Analogous Compound: 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

PropertyValueSource
CAS Number 884495-14-1[3][4][5]
Molecular Formula C7H7BrN2O3[5]
Molecular Weight 247.05 g/mol
Appearance Solid[5]
Purity ≥96%[5]

Chemical Reactivity and Potential Applications

Based on the chemistry of the analogous 5-bromo-2-methoxy-4-methyl-3-nitropyridine, the following reactivity profile can be anticipated for this compound:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. The bromine atom at the 5-position is a potential leaving group, allowing for substitution reactions with various nucleophiles.[6]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a versatile functional group for further synthetic transformations.[6]

  • Oxidation of the Methyl Group: The methyl group at the 4-position could potentially be oxidized to a carboxylic acid, offering another site for chemical modification.[6]

These potential reactions make this compound a valuable intermediate for creating more complex molecules with potential biological activity. Substituted nitropyridines are known precursors in the synthesis of various bioactive molecules, including inhibitors of certain enzymes and compounds with herbicidal or antibacterial properties.

Experimental Protocols (Generalized)

Generalized Synthesis Workflow:

The synthesis of substituted nitropyridines often involves the nitration of a corresponding pyridine derivative.[7][8][9] An alternative approach involves the substitution of a leaving group on a pre-functionalized nitropyridine ring. For instance, the synthesis of 2-alkoxy-nitropyridines can be achieved by reacting a 2-chloro-nitropyridine with the corresponding alkoxide.

Below is a generalized workflow for the potential synthesis of this compound from a 2-chloro precursor.

G Generalized Synthesis Workflow start 5-Bromo-2-chloro-4-methyl-3-nitropyridine reagent Sodium Ethoxide in Ethanol start->reagent Nucleophilic Substitution workup Reaction Quench, Extraction, and Purification reagent->workup product This compound workup->product

Caption: Generalized workflow for the synthesis of this compound.

Methodology for Spectroscopic Analysis (Generalized):

While specific spectra for this compound are not available, the following are general procedures for obtaining spectroscopic data for similar compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

    • 1H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include a singlet for the aromatic proton, a quartet for the -OCH2- protons of the ethoxy group, a triplet for the -CH3 protons of the ethoxy group, and a singlet for the methyl group on the pyridine ring.

    • 13C NMR Acquisition: Acquire the carbon NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

    • Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

    • Analysis: The resulting mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a bromine atom.

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the data for similar compounds like 5-bromo-2-nitropyridine, it should be handled with care.[10][11] Potential hazards may include:

  • Skin irritation

  • Serious eye irritation

  • May cause respiratory irritation

Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry. While detailed experimental data is scarce, its structural similarity to other well-characterized substituted nitropyridines allows for reasoned predictions about its physical and chemical properties. Further research is required to fully elucidate its characteristics and potential applications. Researchers working with this compound are advised to perform their own analyses to confirm its properties and to handle it with appropriate safety measures.

References

An In-depth Technical Guide to 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and inferred chemical properties of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages data from its close analogue, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, to provide well-founded protocols and outline its chemical reactivity.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₈H₉BrN₂O₃
Molecular Weight 261.1 g/mol
CAS Number 1215206-58-8

Molecular Structure

The structure of this compound consists of a central pyridine ring substituted with five different functional groups that dictate its chemical behavior.

  • Pyridine Core: A heterocyclic aromatic ring that forms the scaffold of the molecule.

  • Bromo Group (C5): A halogen atom at position 5, which can act as a leaving group in nucleophilic aromatic substitution reactions.

  • Ethoxy Group (C2): An electron-donating group at position 2, influencing the ring's electron density.

  • Methyl Group (C4): An alkyl group at position 4.

  • Nitro Group (C3): A strong electron-withdrawing group at position 3, which significantly activates the pyridine ring for certain reactions.

Experimental Protocols

Generalized Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from a 2-chloro precursor.

Materials:

  • 5-Bromo-2-chloro-4-methyl-3-nitropyridine

  • Ethanol (absolute)

  • Sodium metal (or Sodium ethoxide)

  • Anhydrous solvent (e.g., THF or DMF)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in small portions to an excess of absolute ethanol at 0°C. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: In a separate flask, dissolve the starting material, 5-Bromo-2-chloro-4-methyl-3-nitropyridine, in an anhydrous solvent.

  • Nucleophilic Substitution: Cool the solution of the starting material in an ice bath. Slowly add the prepared sodium ethoxide solution dropwise to the cooled solution of the substituted pyridine.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Work-up: Upon completion, the reaction is typically quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

G start 5-Bromo-2-chloro-4-methyl-3-nitropyridine product This compound start->product Nucleophilic Aromatic Substitution reagent Sodium Ethoxide in Ethanol reagent->product

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Potential Transformations

The functional groups on this compound allow for a variety of chemical transformations, making it a potentially versatile building block in organic synthesis. The reactivity patterns are inferred from studies on similar substituted nitropyridines.[1]

1. Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a key transformation for introducing a nucleophilic site on the molecule. This amino group can then participate in a wide range of further reactions, such as diazotization or amide bond formation.

2. Nucleophilic Substitution of the Bromo Group: The bromine atom at the C5 position can be displaced by various nucleophiles. This allows for the introduction of a wide array of functional groups, which is a common strategy in the synthesis of complex pharmaceutical and agrochemical compounds.

3. Oxidation of the Methyl Group: The methyl group at the C4 position can be oxidized to a carboxylic acid. This introduces an acidic functional group that can be used for further derivatization, such as esterification or conversion to an amide.

G cluster_0 Starting Material cluster_1 Potential Products start This compound product1 5-Bromo-2-ethoxy-4-methyl-3-aminopyridine start->product1 Reduction of Nitro Group product2 5-Substituted-2-ethoxy-4-methyl-3-nitropyridine start->product2 Nucleophilic Substitution of Bromo Group product3 5-Bromo-2-ethoxy-3-nitropyridine-4-carboxylic acid start->product3 Oxidation of Methyl Group

Caption: Key functional group transformations for this compound.

Predicted Spectral Data

While experimental spectra for this compound are not available, predictions can be made based on its structure and data from analogous compounds.[2]

¹H NMR:

  • A singlet for the aromatic proton on the pyridine ring.

  • A quartet and a triplet corresponding to the ethoxy group protons.

  • A singlet for the methyl group protons.

¹³C NMR:

  • Signals corresponding to the carbon atoms of the pyridine ring.

  • Signals for the carbons of the ethoxy and methyl groups.

Mass Spectrometry:

  • The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion.

References

Navigating the Solubility of Novel Pyridine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Subject: A procedural guide to determining the solubility of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine and related organic compounds.

Introduction

This compound (CAS Number: 1215206-58-8) is a substituted pyridine derivative.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activity and use as building blocks in organic synthesis. A critical physicochemical property governing the utility of any novel compound is its solubility in various solvents. Solubility impacts everything from reaction conditions and purification strategies to formulation for in vitro and in vivo testing. For drug development professionals, poor aqueous solubility is a major hurdle that can lead to low bioavailability and hinder the progression of promising candidates.[2][3]

Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents is not publicly available. This guide, therefore, provides a comprehensive framework for researchers to systematically determine the solubility of this and other novel compounds. It outlines established experimental protocols and provides a reference table of common solvents to aid in experimental design.

Data Presentation: Solvent Properties for Solubility Studies

The choice of solvent is paramount in solubility determination. The principle of "like dissolves like" suggests that a solute's solubility is highest in a solvent with a similar polarity. Key indicators of solvent polarity include the polarity index and the dielectric constant.[4][5] The following table summarizes these properties for a range of common organic solvents, ordered by increasing polarity index, to assist in the selection of an appropriate test panel.[1][6]

SolventChemical FormulaPolarity Index (P')Dielectric Constant (ε) at 20°C
HexaneC₆H₁₄0.11.88 (25°C)
CyclohexaneC₆H₁₂0.22.02
TolueneC₇H₈2.42.38
Diethyl EtherC₄H₁₀O2.84.33
DichloromethaneCH₂Cl₂3.18.93
Tetrahydrofuran (THF)C₄H₈O4.07.58
ChloroformCHCl₃4.14.81
Ethyl AcetateC₄H₈O₂4.46.02
AcetoneC₃H₆O5.120.7 (25°C)
MethanolCH₃OH5.132.70 (25°C)
AcetonitrileC₂H₃N5.837.5
N,N-Dimethylformamide (DMF)C₃H₇NO6.436.71 (25°C)
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.246.68
WaterH₂O10.280.1

Data compiled from various sources.[1][6][7][8]

Experimental Protocols

Accurate solubility determination requires robust and reproducible experimental methods. The following protocols describe three widely accepted techniques for measuring the solubility of a solid organic compound.

Equilibrium Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[9]

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., this compound) to a series of vials or flasks, each containing a known volume of a different selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vessels tightly and place them in a constant temperature shaker or agitator. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is fully saturated.[10]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid residue. This is a critical step and can be achieved by:

    • Centrifugation: Pellet the excess solid by centrifuging the sample at a high speed.

    • Filtration: Use a syringe filter (e.g., 0.45 µm pore size) that is compatible with the solvent and does not adsorb the solute.

  • Quantification: Carefully remove an aliquot of the clear, saturated supernatant. Determine the concentration of the dissolved solute using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[11]

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Gravimetric Method

The gravimetric method is a straightforward and accurate technique that determines solubility by the mass of the dissolved solute.[12][13]

Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution as described in steps 1 and 2 of the Shake-Flask Method.

  • Phase Separation: Filter the saturated solution to remove all undissolved solids.[13]

  • Aliquot Measurement: Accurately pipette a precise volume (e.g., 10 mL) of the clear filtrate into a pre-weighed, dry evaporating dish.[14]

  • Solvent Evaporation: Gently evaporate the solvent from the dish under controlled conditions, such as in a vacuum oven at a temperature that will not cause decomposition of the solute.[12][14]

  • Drying and Weighing: Dry the dish containing the solid residue to a constant weight in an oven. Cool the dish in a desiccator before each weighing to prevent moisture absorption.

  • Calculation: The solubility is calculated from the mass of the residue and the volume of the aliquot taken.[12]

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a rapid and sensitive technique for quantification.[15]

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.[15]

  • Saturated Solution Preparation: Prepare a saturated solution and perform phase separation as described in the Shake-Flask Method (steps 1-3).

  • Sample Preparation and Measurement: Take a precise aliquot of the saturated supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.[15]

  • Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

Mandatory Visualization

The following diagram illustrates a logical workflow for determining the solubility of a novel compound like this compound.

G start Start: Novel Compound (e.g., this compound) solvent_selection Step 2: Solvent Panel Selection Choose a range of solvents based on polarity (e.g., Hexane, EtOAc, EtOH, Water, DMSO). start->solvent_selection qual_test Step 1: Preliminary Qualitative Test Add ~2mg of compound to 1mL of various solvents. quant_method Step 3: Select Quantitative Method Based on compound properties and available equipment. qual_test->quant_method solvent_selection->qual_test shake_flask Shake-Flask Method (Gold Standard) quant_method->shake_flask Thermodynamic gravimetric Gravimetric Method (Direct Mass Measurement) quant_method->gravimetric Thermodynamic uv_vis UV-Vis Spectrophotometry (For Chromophoric Compounds) quant_method->uv_vis Thermodynamic/Kinetic equilibration Step 4: Equilibration Add excess solid to solvent and agitate at constant temperature (24-72h). shake_flask->equilibration gravimetric->equilibration uv_vis->equilibration phase_separation Step 5: Phase Separation Centrifuge or filter to remove undissolved solid. equilibration->phase_separation quantification Step 6: Quantification Analyze supernatant concentration. phase_separation->quantification data_analysis Step 7: Data Analysis & Reporting Calculate solubility (e.g., mg/mL) and compile data. quantification->data_analysis end End: Solubility Profile Determined data_analysis->end

Caption: Workflow for determining the solubility of a novel organic compound.

References

Spectroscopic and Structural Elucidation of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-ethoxy-4-methyl-3-nitropyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a functionalized heterocyclic compound, its structural confirmation is paramount for its use in research and development. This technical guide provides a comprehensive overview of the spectral data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) that would be anticipated for this compound. Due to a lack of publicly available experimental spectra for this compound, this guide also presents data for the closely related analogue, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, to serve as a reference. Furthermore, detailed experimental protocols for acquiring the necessary spectral data are provided to aid researchers in its synthesis and characterization.

Data Presentation

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3s1HPyridine-H
~4.4q2H-OCH₂CH₃
~2.4s3H-CH₃
~1.4t3H-OCH₂CH₃

Table 2: Available ¹H NMR Spectroscopic Data for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.25s1HPyridine-H
3.94s3H-OCH₃
2.29s3H-CH₃

Table 3: Expected ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~160C-2 (C-OEt)
~155C-6
~148C-4 (C-CH₃)
~135C-3 (C-NO₂)
~115C-5 (C-Br)
~65-OCH₂CH₃
~17-CH₃
~14-OCH₂CH₃

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
260/262[M]⁺ (Molecular ion peak with bromine isotopes)
231/233[M-C₂H₅]⁺
215/217[M-NO₂]⁺

Table 5: Expected IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group
~3100-3000C-H (aromatic)
~2980-2850C-H (aliphatic)
~1580-1450C=C and C=N (aromatic ring)
~1550 and ~1350N-O (nitro group)
~1250C-O (ether)
~1050C-Br

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-32.

      • Relaxation delay: 1-2 seconds.

      • Spectral width: 0-12 ppm.

      • Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse experiment.

      • Number of scans: 1024-4096 (or more, depending on sample concentration).

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0-200 ppm.

      • Reference: TMS at 0 ppm or the solvent peak.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Spectral range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32.

      • A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

    • Parameters (for ESI):

      • Ionization mode: Positive ion mode.

      • Mass range: m/z 50-500.

      • The instrument should be calibrated using a standard calibrant. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a novel compound such as this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data IR_Data Functional Group Identification (e.g., -NO₂, C-O, C-Br) IR->IR_Data MS_Data Molecular Weight & Formula (Isotopic Pattern for Br) MS->MS_Data Structure_Confirmation Structure Confirmation of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Spectroscopic analysis workflow.

The Emerging Potential of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its unique electronic properties and synthetic tractability make it a "privileged scaffold" for the development of novel therapeutic agents. This technical guide explores the potential applications of a highly functionalized derivative, 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine , in the field of medicinal chemistry. While direct biological data on this specific molecule is nascent, its structural motifs—a substituted bromo-nitropyridine core—are prevalent in compounds with significant pharmacological activity, particularly as anticancer agents and kinase inhibitors. This document will elucidate the synthetic versatility of this compound, propose potential therapeutic targets based on structure-activity relationships of close analogs, provide detailed experimental protocols for its evaluation, and visualize key concepts through structured diagrams.

Introduction: The Pyridine Scaffold and Key Functional Groups

This compound is a multifaceted molecule offering several strategic advantages for drug design. The pyridine ring itself can engage in crucial hydrogen bonding and π-π stacking interactions with biological targets.[1] The substituents on this core scaffold each play a pivotal role in defining its chemical reactivity and potential biological activity.

  • 2-Ethoxy Group: The alkoxy group at the 2-position is a common feature in bioactive pyridines. It can influence the molecule's solubility, metabolic stability, and interactions with target proteins.[2]

  • 3-Nitro Group: The electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyridine ring. This group can be a critical pharmacophore, participating in key interactions with target enzymes or undergoing bioreduction in hypoxic environments, a characteristic often exploited in anticancer drug design.[3] However, it can also be associated with toxicity, necessitating careful evaluation.

  • 4-Methyl Group: The methyl group can provide steric bulk, influencing binding selectivity, and can also be a site for metabolic oxidation, offering a potential handle for modifying pharmacokinetic properties.

  • 5-Bromo Group: The bromine atom is a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR).[3]

Potential Therapeutic Applications: A Focus on Oncology

Given the prevalence of substituted pyridines in oncology, a primary potential application for this compound and its derivatives is in the development of novel anticancer agents.[4][5] Many pyridine-based compounds exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases.[4][6]

Kinase Inhibition: A Plausible Mechanism of Action

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding pocket.

Derivatives of this compound could be designed to target various kinases implicated in cancer, such as:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a validated strategy to block angiogenesis, the formation of new blood vessels that tumors need to grow. Several pyridine-urea derivatives have shown potent inhibition of VEGFR-2.[6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Substituted quinazolinones, which share structural similarities with functionalized pyridines, are known CDK9 inhibitors.[7]

  • PIM-1 Kinase: PIM-1 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation. Pyridine-based compounds have been developed as potent PIM-1 inhibitors.

The synthetic tractability of the 5-bromo position allows for the creation of a library of compounds with diverse substituents, which can be screened against a panel of kinases to identify potent and selective inhibitors.

Data Presentation: Representative Biological Activity of Analogous Compounds

While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize representative data for analogous pyridine-based compounds to illustrate the potential potency that could be achieved through chemical modification.

Table 1: Representative In Vitro Cytotoxicity of Pyridine Derivatives against Cancer Cell Lines

Compound IDModification on Pyridine CoreCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog A 5-Aryl substitutionMCF-7 (Breast)6.13Taxol12.32
Analog B 2-Urea linkageMCF-7 (Breast)0.22Doxorubicin1.93
Analog C 3-Sulfonyl linkageHCT-116 (Colon)Not specified, but showed in vivo activityNot specifiedNot specified
Analog D Fused pyran ringHepG2 (Liver)21.00DoxorubicinNot specified

Data is illustrative and compiled from various sources on pyridine derivatives.[4][5][6][8]

Table 2: Representative Kinase Inhibitory Activity of Pyridine-Based Compounds

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Analog E VEGFR-23.93Sorafenib4.50
Analog F CDK90.115FlavopiridolNot specified
Analog G PIM-10.0143 (14.3 nM)Staurosporine0.0167 (16.7 nM)

Data is illustrative and compiled from various sources on pyridine-based kinase inhibitors.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of derivatives of this compound.

General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the derivatization of the 5-bromo position.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., 3:1 dioxane:water).

  • Add the palladium catalyst (0.05 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-ethoxy-4-methyl-3-nitropyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay.

Materials:

  • Recombinant target kinase

  • Kinase substrate

  • ATP

  • Assay buffer

  • Kinase detection reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the kinase substrate.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Add the kinase detection reagent to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

G cluster_scaffold Core Scaffold: this compound Scaffold Pyridine Core Bromo 5-Bromo (Synthetic Handle) Scaffold->Bromo Ethoxy 2-Ethoxy (Modulates PK) Scaffold->Ethoxy Nitro 3-Nitro (Pharmacophore) Scaffold->Nitro Methyl 4-Methyl (Steric/Metabolic Site) Scaffold->Methyl

Caption: Functional groups of this compound.

G cluster_workflow Drug Discovery Workflow Start 5-Bromo-2-ethoxy-4-methyl- 3-nitropyridine Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Library Compound Library Synthesis->Library Screening In Vitro Screening (Cytotoxicity, Kinase Assays) Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Lead Lead Candidate Optimization->Lead Preclinical Preclinical Studies (In Vivo Models) Lead->Preclinical

Caption: A typical drug discovery workflow for pyridine derivatives.

Caption: Mechanism of action for a pyridine-based kinase inhibitor.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its combination of a privileged pyridine core with strategically placed functional groups offers immense potential for the development of novel therapeutics, particularly in the realm of oncology. The synthetic versatility provided by the bromo substituent allows for the creation of diverse chemical libraries, which can be screened against various biological targets. While further research is needed to fully elucidate the biological activities of its derivatives, the structure-activity relationships of analogous compounds strongly suggest that this molecule is a valuable starting point for the discovery of new and effective drugs. The experimental protocols outlined in this guide provide a robust framework for initiating such investigations.

References

electrophilic and nucleophilic sites of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its electrophilic and nucleophilic sites, drawing upon established principles of pyridine chemistry and data from closely related analogues. The interplay of the bromo, ethoxy, methyl, and nitro substituents on the pyridine ring creates a unique reactivity profile, making it a versatile intermediate for the synthesis of more complex molecules. This document outlines the key reactive sites, predictable reaction pathways, and provides representative experimental protocols.

Introduction: The Electronic Landscape of a Substituted Pyridine

The reactivity of this compound is governed by the electronic effects of its substituents on the pyridine ring. The pyridine nitrogen and the nitro group at the 3-position are strongly electron-withdrawing, making the ring electron-deficient. This electron deficiency is the primary determinant of the molecule's susceptibility to nucleophilic attack. Conversely, the ethoxy group at the 2-position and the methyl group at the 4-position are electron-donating, which can influence the regioselectivity of certain reactions. The bromine atom at the 5-position serves as a good leaving group in nucleophilic aromatic substitution reactions and a handle for cross-coupling reactions.[1]

Analysis of Electrophilic and Nucleophilic Sites

The combination of these electronic factors results in distinct electrophilic (electron-poor) and nucleophilic (electron-rich) centers within the molecule.[2]

Nucleophilic Sites

While the pyridine ring itself is generally electron-poor, the exocyclic atoms can exhibit nucleophilic character.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it a potential site for protonation or alkylation, though its basicity is significantly reduced by the presence of the electron-withdrawing nitro group.

  • Oxygen of the Ethoxy Group: The oxygen atom of the ethoxy group possesses lone pairs and can act as a nucleophile in certain reactions, such as complexation with Lewis acids.

Electrophilic Sites

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, creates several sites susceptible to nucleophilic attack.[1][3]

  • C2 and C6 Positions: In general, the positions ortho and para to the pyridine nitrogen (C2 and C6) are the most electrophilic. In this molecule, the C2 position is substituted with an ethoxy group, which can be a target for nucleophilic substitution.

  • C4 Position: The C4 position, para to the nitrogen, is also activated towards nucleophilic attack.

  • C5 Position (Carbon bearing Bromine): The carbon atom attached to the bromine is a key electrophilic site. The bromine atom is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr).[1]

  • Hydrogen atoms of the Methyl Group: The protons on the C4-methyl group can be acidic and can be removed by a strong base, allowing for reactions at this position.[3]

Key Reaction Pathways and Mechanisms

Based on the analysis of its electrophilic and nucleophilic sites, this compound is predicted to undergo several key types of reactions.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this molecule is nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. The electron-withdrawing nitro group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during these reactions.[1]

  • Displacement of the Bromo Group (C5): The bromine atom at the C5 position is a good leaving group and this site is activated by the nitro group. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide.[1]

  • Displacement of the Ethoxy Group (C2): The ethoxy group at the C2 position can also be displaced by strong nucleophiles, although it is generally a less facile leaving group than bromide.[1]

SNAr_Reaction reactant 5-Bromo-2-ethoxy-4-methyl- 3-nitropyridine intermediate Meisenheimer Complex reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Substituted Product intermediate->product - Br⁻ leaving_group Leaving Group (Br⁻) product->leaving_group

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The nitro group at the C3 position is readily reduced to an amino group using various reducing agents. This transformation is valuable as it converts a strongly electron-withdrawing group into an electron-donating and nucleophilic group, significantly altering the reactivity of the pyridine ring and providing a handle for further functionalization, such as diazotization or acylation.[1]

Common reducing agents for this transformation include:

  • Tin(II) chloride (SnCl₂) in HCl

  • Iron (Fe) powder in acetic acid

  • Catalytic hydrogenation (e.g., H₂, Pd/C)

Nitro_Reduction start This compound product 5-Bromo-2-ethoxy-4-methyl-3-aminopyridine start->product Reduction reagents Reducing Agents (e.g., SnCl₂, Fe/AcOH, H₂/Pd-C) reagents->product further_reactions Further Functionalization (e.g., Diazotization, Acylation) product->further_reactions

Caption: Reaction pathway for the reduction of the nitro group.

Oxidation of the Methyl Group

The methyl group at the C4 position can be oxidized to a carboxylic acid using strong oxidizing agents, such as potassium permanganate (KMnO₄).[3] This introduces a new functional group that can participate in a variety of reactions, including amide bond formation and esterification.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the C5 position.[1]

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling start 5-Bromo-2-ethoxy-4-methyl- 3-nitropyridine suzuki_reagent Ar-B(OH)₂ start->suzuki_reagent sonogashira_reagent Terminal Alkyne start->sonogashira_reagent suzuki_product 5-Aryl-substituted product suzuki_reagent->suzuki_product Pd catalyst, Base sonogashira_product 5-Alkynyl-substituted product sonogashira_reagent->sonogashira_product Pd/Cu catalyst, Base

References

An In-depth Technical Guide to 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine, a substituted pyridine derivative of interest in chemical synthesis and drug discovery. Due to the limited availability of data for this specific compound, information from its close analogue, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, is included for comparative and predictive purposes. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Commercial Availability

This compound is a halogenated and nitrated pyridine compound. Its structure lends itself to a variety of chemical modifications, making it a potentially valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H9BrN2O3[1]
Molecular Weight 261.07 g/mol [1]
CAS Number 1215206-58-8[1]
Appearance Not specified, likely a solid-
Purity Typically ≥98%[1]

Table 2: Commercial Suppliers of this compound

SupplierProduct NumberPurityQuantity
A2B ChemAB128765>98%1g, 5g, 10g
BLD PharmBD15878298%1g, 5g
Chem-Impex29856>98%1g, 5g, 10g
Key OrganicsBB-12345>97%1g, 5g
Toronto Research ChemicalsB67894598%1mg, 5mg, 10mg

Synthesis and Experimental Protocols

A probable precursor for this synthesis is 2-chloro-5-bromo-4-methyl-3-nitropyridine. The synthesis would then proceed via a nucleophilic aromatic substitution reaction using sodium ethoxide.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-5-bromo-4-methyl-3-nitropyridine

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Reagents for work-up and purification (e.g., water, organic solvents, silica gel for chromatography)

Procedure:

  • Under an inert atmosphere, dissolve 2-Chloro-5-bromo-4-methyl-3-nitropyridine in anhydrous ethanol in a round-bottom flask.

  • Add a stoichiometric equivalent of sodium ethoxide to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Note: This is a generalized, proposed protocol. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary to achieve a high yield and purity.

Applications in Research and Drug Discovery

While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of a bromine atom allows for its use in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-heteroatom bonds.[3]

The nitro group can be reduced to an amine, which is a versatile functional group for further derivatization, including amide bond formation or diazotization reactions.[3] The pyridine core is a common scaffold in many biologically active compounds.[3]

Research on the analogous methoxy compound suggests potential applications in the development of anticancer and anti-inflammatory drugs, as well as in materials science.[4][5]

Potential Biological Signaling Pathways

There is currently no direct evidence linking this compound to specific biological signaling pathways. However, based on the reported anticancer activity of its methoxy analogue, which is suggested to involve binding to bromodomains, a hypothetical mechanism of action can be proposed.[5] Bromodomains are protein modules that recognize acetylated lysine residues and are often implicated in the regulation of gene expression. Their inhibitors are of significant interest in cancer therapy.

Below is a conceptual diagram illustrating a potential, hypothetical signaling pathway that could be targeted by a downstream product derived from this compound, based on the known activity of bromodomain inhibitors.

G cluster_0 Cell Nucleus Histone Histone Proteins HAT Histone Acetyltransferases (HATs) Histone->HAT AcetylatedHistone Acetylated Histones HAT->AcetylatedHistone Acetylation HDAC Histone Deacetylases (HDACs) HDAC->Histone Deacetylation BromodomainProtein Bromodomain-containing Protein (e.g., BRD4) AcetylatedHistone->BromodomainProtein Recognition TranscriptionFactors Transcription Factors BromodomainProtein->TranscriptionFactors Recruitment GeneExpression Oncogene Transcription TranscriptionFactors->GeneExpression Activation Derivative Derivative of 5-Bromo-2-ethoxy-4-methyl- 3-nitropyridine Derivative->BromodomainProtein Inhibition

Caption: Hypothetical inhibition of a bromodomain-mediated signaling pathway.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the precautions appropriate for a novel chemical substance and by referencing the SDS of structurally similar compounds, such as other halogenated nitropyridines.

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7] Avoid contact with skin, eyes, and clothing.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]

Potential Hazards (based on related compounds):

  • Harmful if swallowed or in contact with skin.[7]

  • May cause skin, eye, and respiratory irritation.[6][7]

It is imperative to consult the supplier-specific SDS upon receipt of the compound and to perform a thorough risk assessment before commencing any experimental work.

References

Methodological & Application

synthesis of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Introduction this compound is a functionalized pyridine derivative. Such compounds serve as versatile intermediates and key building blocks in organic synthesis. They are particularly valuable in the development of active pharmaceutical ingredients (APIs) and agrochemicals, where the unique arrangement of substituents on the pyridine ring allows for diverse chemical modifications and biological activity.[1][2] This document provides a detailed protocol for a plausible two-step synthesis of this compound from the starting material 2-Ethoxy-4-methylpyridine.

Chemical Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₉BrN₂O₂

  • Molecular Weight: 245.07 g/mol

  • Primary Application: Intermediate for pharmaceutical and agrochemical synthesis.[1][2]

General Safety Precautions The synthesis involves strong acids, corrosive reagents, and potentially irritating substances. All procedures must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and acid-resistant gloves, must be worn at all times.[3][4][5] Refer to the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

The synthesis is proposed as a two-step process:

  • Nitration: Introduction of a nitro group at the 3-position of 2-Ethoxy-4-methylpyridine.

  • Bromination: Introduction of a bromine atom at the 5-position of the nitrated intermediate.

Protocol 1: Synthesis of 2-Ethoxy-4-methyl-3-nitropyridine

This procedure details the nitration of the pyridine ring using a mixture of fuming nitric acid and concentrated sulfuric acid. This is a standard method for the nitration of pyridine derivatives.[6][7][8]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
2-Ethoxy-4-methylpyridine≥97%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98%Fisher Scientific
Fuming Nitric Acid (HNO₃)≥90%VWR
Ice (from deionized water)N/AN/A
Sodium Bicarbonate (NaHCO₃)Reagent GradeMilliporeSigma
Dichloromethane (CH₂Cl₂)ACS GradeEMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa Aesar
Round-bottom flask (250 mL)Borosilicate glassKimble
Magnetic stirrer and stir barStandard Lab GradeIKA
Dropping funnelBorosilicate glassChemglass
Ice-salt bathN/AN/A

Procedure

  • Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-salt bath.

  • Acid Mixture: Carefully add 50 mL of concentrated sulfuric acid to the flask and cool the temperature to 0°C.

  • Addition of Starting Material: Slowly add 10.0 g of 2-Ethoxy-4-methylpyridine to the stirred sulfuric acid, ensuring the temperature does not rise above 10°C.

  • Nitration: Once the addition is complete and the solution is homogeneous, begin the dropwise addition of 15 mL of fuming nitric acid via the dropping funnel. Meticulously maintain the reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

  • Quenching: Carefully pour the reaction mixture over a beaker containing 300 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding solid sodium bicarbonate in small portions until the pH is approximately 7-8. Be cautious of gas evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 2-Ethoxy-4-methyl-3-nitropyridine.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

This protocol describes the electrophilic bromination of the nitrated intermediate. The electron-donating ethoxy and methyl groups direct the bromination to the C-5 position.[9]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
2-Ethoxy-4-methyl-3-nitropyridine(From Protocol 1)N/A
Glacial Acetic AcidACS GradeFisher Scientific
Bromine (Br₂)Reagent GradeSigma-Aldrich
Sodium Thiosulfate (Na₂S₂O₃)Laboratory GradeVWR
Saturated Sodium Bicarbonate soln.Prepared in-houseN/A
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeAlfa Aesar
Round-bottom flask (250 mL)Borosilicate glassKimble
Magnetic stirrer and stir barStandard Lab GradeIKA
Dropping funnelBorosilicate glassChemglass

Procedure

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-Ethoxy-4-methyl-3-nitropyridine in 100 mL of glacial acetic acid.

  • Bromine Addition: While stirring the solution at room temperature, add 8.8 g (2.8 mL) of liquid bromine dropwise via a dropping funnel over 30 minutes.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture to room temperature and pour it into 400 mL of ice water.

  • Work-up: Quench any excess bromine by adding a 10% aqueous solution of sodium thiosulfate until the orange color disappears.

  • Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualized Workflows

Synthesis_Workflow cluster_prep Preparation cluster_step1 Step 1: Nitration cluster_step2 Step 2: Bromination cluster_final Finalization Start Starting Material: 2-Ethoxy-4-methylpyridine Nitration Nitration Reaction (0°C to RT) Start->Nitration Reagents_Nitration Reagents: H₂SO₄, fuming HNO₃ Reagents_Nitration->Nitration Workup1 Aqueous Work-up & Extraction Nitration->Workup1 Intermediate Intermediate: 2-Ethoxy-4-methyl-3-nitropyridine Workup1->Intermediate Bromination Bromination Reaction (60°C) Intermediate->Bromination Reagents_Bromination Reagents: Br₂, Acetic Acid Reagents_Bromination->Bromination Workup2 Aqueous Work-up & Extraction Bromination->Workup2 Purification Purification (Recrystallization) Workup2->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Logical workflow for the two-step synthesis.

Caption: Chemical reaction pathway for the synthesis.

References

detailed experimental protocol for Suzuki coupling with 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine with various arylboronic acids. The Suzuki reaction is a powerful and versatile method for forming carbon-carbon bonds, widely used in medicinal chemistry to synthesize biaryl and heteroaryl compounds.[1][2][3] The protocol is based on established methodologies for structurally similar substituted bromopyridines and can be adapted for the synthesis of a diverse library of 5-aryl-2-ethoxy-4-methyl-3-nitropyridine derivatives.

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle utilizing a palladium complex. The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) species. This is followed by transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond, yielding the coupled product and regenerating the Pd(0) catalyst for the next cycle.[2][4] The choice of catalyst, ligand, base, and solvent is critical for reaction efficiency and yield.[5]

Data Presentation: Performance of Palladium Catalysts in Analogous Suzuki Couplings

Catalyst SystemBaseSolventTemperature (°C)Time (h)SubstrateYield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME8025-Bromonicotinic AcidHigh[6]
Pd(PPh₃)₄K₃PO₄DMF80245-Bromonicotinic Acid85-96[6]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120 (Microwave)-2-Bromo-4-methylpyridine81[7]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>155-bromo-2-methylpyridin-3-amineModerate to Good[7][8][9]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware (e.g., Schlenk flask) with a magnetic stir bar and condenser

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ catalyst (3 mol%), and potassium carbonate (2.0 equiv.).[10]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[10]

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane and degassed water to the flask to create a 4:1 solvent mixture (e.g., 8 mL dioxane, 2 mL water).[8][9] It is crucial to degas the solvents beforehand by sparging with nitrogen or argon for at least 30 minutes.[11][12]

  • Reaction: Place the flask in a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously under the inert atmosphere.[9][13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-18 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude residue by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-aryl-2-ethoxy-4-methyl-3-nitropyridine product.[11]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling protocol.

Suzuki_Coupling_Workflow reagents 1. Reagent Assembly (Aryl Halide, Boronic Acid, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Solvent Addition (Degassed Dioxane/H₂O) inert->solvent reaction 4. Reaction (Heat at 90°C) solvent->reaction workup 5. Aqueous Work-up & Extraction reaction->workup purify 6. Purification (Column Chromatography) workup->purify product 7. Final Product (5-Aryl Pyridine Derivative) purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide array of functional groups.[1]

Substituted pyridines are crucial scaffolds in medicinal chemistry. The functionalization of these heterocycles via Sonogashira coupling provides a direct route to novel molecular architectures with potential biological activity. This document provides detailed application notes and protocols for the Sonogashira coupling of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine with various terminal alkynes. The electron-withdrawing nature of the nitro group at the 3-position is expected to enhance the reactivity of the C-Br bond at the 5-position towards oxidative addition to the palladium catalyst.

Reaction Scheme

The general reaction scheme for the Sonogashira coupling of this compound is depicted below:

Figure 1. General reaction scheme for the Sonogashira coupling of this compound.

Data Presentation: Representative Reaction Conditions

While specific yield data for the Sonogashira coupling of this compound is not extensively reported, the following table summarizes typical conditions that have proven effective for structurally similar substituted bromopyridines. These conditions serve as an excellent starting point for optimization.

EntryPalladium Catalyst (mol%)Ligand (mol%)Copper(I) Salt (mol%)BaseSolventTemperature (°C)Time (h)
1Pd(PPh₃)₄ (2-5)-CuI (5-10)Et₃N or DIPEATHF or DMF25-804-24
2PdCl₂(PPh₃)₂ (2-5)-CuI (5-10)Et₃NDMF80-1003-12
3Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF1003
4Pd(OAc)₂ (2)XPhos (4)- (Copper-free)K₂CO₃ or Cs₂CO₃Toluene or Dioxane80-11012-24

Note: The optimal conditions may vary depending on the specific terminal alkyne used. The electron-withdrawing nitro group on the pyridine ring may facilitate the reaction, potentially allowing for lower catalyst loadings or shorter reaction times.

Experimental Protocols

The following are detailed protocols for conducting the Sonogashira cross-coupling reaction with this compound.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general and robust method for the coupling of a variety of terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or 2-3 equiv in a co-solvent)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous and degassed solvent (DMF or THF) followed by the amine base (Et₃N or DIPEA).

  • Add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-ethoxy-4-methyl-3-nitro-5-(alkynyl)pyridine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that may be sensitive to copper salts.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove inorganic salts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

G start Start setup Reaction Setup (Substrate, Catalyst, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert add_reagents Add Solvent and Alkyne inert->add_reagents react Stir at RT or Heat add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Work-up (Quench, Extract) monitor->workup Complete incomplete Incomplete monitor->incomplete Incomplete purify Purification (Column Chromatography) workup->purify product Final Product purify->product incomplete->react

Caption: Generalized experimental workflow for the Sonogashira coupling reaction.

Sonogashira Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-C≡CR Cu-C≡CR Cu-C≡CR Cu-C≡CR Transmetalation Transmetalation Ar-Pd(II)(L2)-C≡CR->Pd(0)L2 Ar-C≡CR Reductive Elimination Reductive Elimination CuX CuX CuX->Cu-C≡CR H-C≡CR, Base Deprotonation Deprotonation Cu-C≡CR->CuX

Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira cross-coupling reaction.

References

Conditions for Nucleophilic Aromatic Substitution on 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxy-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates several key features that dictate its reactivity, making it a versatile building block for the synthesis of more complex molecules. The pyridine core, being an electron-deficient aromatic system, is inherently susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of a strongly electron-withdrawing nitro group at the 3-position. The bromine atom at the 5-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a strategic site for the introduction of a wide range of functional groups.

This application note provides a detailed overview of the conditions for nucleophilic aromatic substitution on this compound, including experimental protocols and a summary of reaction parameters for various nucleophiles.

Principle of Reactivity

The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. The key to the reactivity of this substrate lies in the electronic properties of its substituents. The nitro group at the C-3 position, being ortho to the bromine atom at C-5, plays a crucial role in activating the pyridine ring for nucleophilic attack. It does so by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.

The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the bromine atom (C-5). This leads to the formation of the resonance-stabilized Meisenheimer complex, which temporarily disrupts the aromaticity of the pyridine ring. In the subsequent step, the aromaticity is restored by the departure of the bromide ion, a good leaving group, yielding the substituted product. The ethoxy group at the C-2 position, being an electron-donating group, can also influence the regioselectivity of the reaction but is generally a much poorer leaving group compared to the halogen.[1] Therefore, nucleophilic attack and substitution occur preferentially at the C-5 position.

Data Presentation: Conditions for Nucleophilic Aromatic Substitution

While specific quantitative data for the nucleophilic aromatic substitution on this compound is not extensively available in the public literature, the following table summarizes the typical conditions and expected outcomes based on reactions with the closely related analog, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, and other similar nitropyridine systems. These conditions can serve as a starting point for optimization.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Reaction Time (h)Expected Yield
Amines Primary & Secondary AminesDMF, DMSO, AcetonitrileNaH, K₂CO₃, Et₃N80 - 1202 - 18Moderate to High
Thiols Aliphatic & Aromatic ThiolsDMF, THFNaH, K₂CO₃Room Temp. to 801 - 6High
Alkoxides Sodium MethoxideMethanol-0 - Room Temp.1 - 18Very High (for Cl to OMe)

Note: Yields are estimates and will vary depending on the specific nucleophile and precise reaction conditions.

Experimental Protocols

The following are representative protocols for conducting nucleophilic aromatic substitution reactions on this compound.

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol describes the substitution of the 5-bromo group with a secondary amine.

Materials:

  • This compound

  • Morpholine

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF (5-10 mL per mmol of substrate).

  • Add morpholine (1.2 eq).

  • If using sodium hydride, carefully add NaH (1.2 eq) portion-wise at 0 °C. If using potassium carbonate, add K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(morpholin-4-yl)-2-ethoxy-4-methyl-3-nitropyridine.

Protocol 2: Thiolation with an Aliphatic Thiol (e.g., Ethanethiol)

This protocol outlines the synthesis of a 5-thioether substituted pyridine.

Materials:

  • This compound

  • Ethanethiol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C and add ethanethiol (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the sodium thiolate.

  • Add a solution of this compound (1.0 eq) in anhydrous THF or DMF dropwise to the thiolate suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating (e.g., to 50 °C) may be required for less reactive thiols.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-(ethylthio)-2-ethoxy-4-methyl-3-nitropyridine.

Mandatory Visualizations

Caption: General mechanism of SNAr on this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 5-Bromo-2-ethoxy-4-methyl- 3-nitropyridine in anhydrous solvent add_nuc Add Nucleophile start->add_nuc add_base Add Base add_nuc->add_base heat Heat to appropriate temperature add_base->heat monitor Monitor reaction by TLC/LC-MS heat->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS) purify->characterize

Caption: General experimental workflow for SNAr on this compound.

References

Application Notes and Protocols for the Chemoselective Reduction of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the chemoselective reduction of the nitro group in 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine to yield 5-Bromo-2-ethoxy-4-methyl-3-aminopyridine. The presence of a bromine substituent on the pyridine ring necessitates careful selection of the reduction method to prevent undesired dehalogenation. This guide compares several common reductive strategies and offers step-by-step protocols to ensure a high-yield, selective transformation, which is critical for the synthesis of advanced pharmaceutical intermediates.

Overview of Reductive Strategies

The primary challenge in this synthesis is the selective reduction of the nitro group without affecting the bromo substituent. The choice of reducing agent is paramount to achieving high chemoselectivity.

  • Metal-Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media are robust and widely used for nitro reductions.[1][2] Iron powder in the presence of an acid like hydrochloric acid (HCl) or a milder proton source like ammonium chloride (NH₄Cl) is a classic, cost-effective, and highly chemoselective method that typically does not affect aryl halides.[3][4][5] Tin(II) chloride is also a mild and effective reagent, though it can generate significant metal waste, which complicates purification and disposal.[1][6]

  • Catalytic Hydrogenation: This is often the cleanest method, producing water as the only byproduct. However, standard catalysts like Palladium on Carbon (Pd/C) are known to cause hydrodehalogenation of aryl bromides.[1] For substrates containing sensitive halogen groups, Raney Nickel is a more suitable catalyst as it is less prone to causing dehalogenation.[1] Transfer hydrogenation, using a hydrogen donor like hydrazine hydrate in place of H₂ gas, offers a safer and more practical alternative for lab-scale synthesis.[7]

Comparative Data of Reduction Methods

The following table summarizes and compares the key parameters for the most suitable methods for this transformation.

Method Key Reagents Typical Solvent Temp. (°C) Time (h) Typical Yield Advantages & Disadvantages
Iron / Acid Iron powder, HCl or NH₄ClEthanol / Water60-802-4>90%Advantages: High chemoselectivity, low cost, readily available reagents.[8] Disadvantages: Heterogeneous reaction, iron sludge waste can complicate workup.[2]
Tin(II) Chloride SnCl₂·2H₂O, HClEthanol or Ethyl Acetate50-702-585-95%Advantages: Mild conditions, highly selective.[1][6] Disadvantages: Stoichiometric tin salts are generated as waste, which can be toxic and difficult to remove.[6]
Transfer Hydrogenation Hydrazine hydrate, Raney NiEthanol25-503-680-90%Advantages: Avoids use of high-pressure H₂ gas, generally clean reaction. Disadvantages: Raney Nickel is pyrophoric and requires careful handling, hydrazine is toxic.[7]

Experimental Workflow Visualization

The diagram below illustrates the general experimental workflow for the reduction of this compound.

G cluster_0 Preparation & Reaction cluster_1 Workup & Purification cluster_2 Final Product SM Starting Material: This compound Solvent Dissolve in Solvent (e.g., EtOH/H₂O) SM->Solvent Reagents Add Reducing Agent & Acid (e.g., Fe Powder & NH₄Cl) Solvent->Reagents Reaction Heat under Reflux (e.g., 80°C for 2-4h) Monitor by TLC Reagents->Reaction Filter Cool and Filter (Remove Metal Salts) Reaction->Filter Reaction Complete Concentrate Concentrate Filtrate under Reduced Pressure Filter->Concentrate Extract Aqueous Workup & Extraction with Organic Solvent Concentrate->Extract Purify Dry, Concentrate & Purify (e.g., Recrystallization or Chromatography) Extract->Purify Product Final Product: 5-Bromo-2-ethoxy-4-methyl-3-aminopyridine Purify->Product Isolated Product Analysis Characterization (NMR, MS, mp) Product->Analysis

Caption: General workflow for the reduction of the nitropyridine starting material.

Detailed Experimental Protocols

Protocol 1: Reduction using Iron and Ammonium Chloride

This protocol is adapted from a highly reliable method for a structurally similar substrate and is recommended for its high yield, selectivity, and cost-effectiveness.[8]

Materials and Equipment:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer with heating, filtration apparatus (Büchner funnel or Celite pad), rotary evaporator.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a 4:1 mixture of Ethanol:Water (e.g., 10 mL per gram of starting material). To this suspension, add iron powder (2.5-3.0 eq) and ammonium chloride (2.5-3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron salts, washing the filter cake thoroughly with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. To the remaining aqueous residue, add ethyl acetate to extract the product. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2-ethoxy-4-methyl-3-aminopyridine, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

This method offers a milder alternative, which can be advantageous if other sensitive functional groups are present.

Materials and Equipment:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diatomaceous earth (Celite)

  • Standard laboratory glassware as listed in Protocol 1.

Procedure:

  • Setup: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add Tin(II) chloride dihydrate (3.0-4.0 eq) to the solution in portions. The reaction can be exothermic.

  • Reaction: Stir the mixture at 50-70°C for 2-5 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature and carefully pour it into a stirred ice/water mixture.

  • Neutralization & Filtration: Slowly add saturated sodium bicarbonate solution until the pH is basic (pH ~8). The resulting tin hydroxides will precipitate. Filter this suspension through a pad of Celite, washing the cake extensively with ethyl acetate.

  • Extraction & Isolation: Separate the organic layer from the filtrate. Extract the aqueous layer again with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.

Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents:

    • Iron Powder: Finely divided iron can be pyrophoric; handle with care.[2]

    • Hydrazine Hydrate: (If using Protocol 3) Highly toxic and a suspected carcinogen. Handle with extreme caution.

    • Raney Nickel: Highly pyrophoric, especially when dry. Must be kept wet with a solvent (e.g., ethanol or water) at all times and handled under an inert atmosphere if possible.

  • Reactions: Metal-acid reductions are often exothermic. Add reagents in portions and have an ice bath ready for cooling if necessary. Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment and procedures.

References

Application Notes and Protocols for Functional Group Transformations of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxy-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure incorporates several reactive sites, allowing for a variety of functional group transformations. The presence of a bromine atom, a nitro group, and an ethoxy group on the pyridine core enables diverse synthetic modifications. The electron-deficient nature of the pyridine ring, further activated by the strong electron-withdrawing nitro group at the C-3 position, makes this molecule particularly amenable to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[1] This document provides detailed protocols and application notes for key transformations of this scaffold, facilitating the synthesis of novel derivatives for drug discovery and development.

Key Reactive Sites and Transformations

The primary sites for functional group interconversion on this compound are the C-5 bromine, the C-3 nitro group, and the C-2 ethoxy group. These sites allow for a range of synthetic manipulations to build molecular complexity.

Caption: Key reactive sites on this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position

The bromine atom at the C-5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl structures, which are prevalent in many pharmacologically active molecules.[2][3] This reaction couples the C-5 position of the pyridine ring with various aryl or heteroaryl boronic acids or esters.[4][5]

General Reaction Scheme:

  • Substrate: this compound

  • Reagent: Arylboronic Acid (Ar-B(OH)₂)

  • Catalyst: Palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃

  • Solvent: 1,4-Dioxane/H₂O, Toluene, or DME[2][4]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (4)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901285[4]
4-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (3.0)Toluene1101892[6]
3-Thienylboronic acidPd(PPh₃)₄ (4)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901288[4]
4-Fluorophenylboronic acidPd(OAc)₂ (3)-K₂CO₃ (2.0)Isopropanol/H₂O (2:1)851090[5]

Note: Yields are based on analogous pyridine systems and may vary for the specified substrate.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio) via syringe.[2]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[2]

G start Start setup 1. Combine Reactants (Substrate, Boronic Acid, Base) start->setup catalyst 2. Add Palladium Catalyst setup->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Argon) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent react 5. Heat and Stir (80-110 °C) solvent->react monitor 6. Monitor Reaction (TLC or LC-MS) react->monitor workup 7. Cool and Perform Aqueous Work-up monitor->workup Reaction Complete purify 8. Purify Product (Column Chromatography) workup->purify end End Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds, enabling the coupling of the C-5 position with a wide range of primary and secondary amines.[7][8] This reaction is a cornerstone of medicinal chemistry for synthesizing arylamines.[9]

General Reaction Scheme:

  • Substrate: this compound

  • Reagent: Primary or Secondary Amine (R¹R²NH)

  • Catalyst: Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand: Bulky, electron-rich phosphine (e.g., XPhos, BINAP)[9]

  • Base: Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, K₃PO₄)[10]

  • Solvent: Anhydrous, non-protic solvent (e.g., Toluene, 1,4-Dioxane)[9]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (1.4)Toluene1001888[9]
MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1101695[8]
BenzylaminePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)1,4-Dioxane1002491[9]
BenzamidePd₂(dba)₃ (5)XantPhos (10)DBU (2.0)Toluene/DMF1001875[11]

Note: Yields are based on analogous aryl halide systems and may vary for the specified substrate.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium source, the phosphine ligand, and the base.[8][9]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[8][9]

  • Reagent Addition: Under the inert atmosphere, add this compound, anhydrous solvent, and finally the amine (1.2-2.0 equiv) via syringe.[9]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.[8]

G start Start setup 1. Combine Catalyst, Ligand, Base in Schlenk Tube start->setup inert 2. Establish Inert Atmosphere setup->inert reagents 3. Add Substrate, Solvent, Amine inert->reagents react 4. Heat and Stir (100-110 °C) reagents->react monitor 5. Monitor Reaction (TLC or LC-MS) react->monitor workup 6. Cool, Filter through Celite, Aqueous Work-up monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end End Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Reduction of the C-3 Nitro Group

The nitro group at the C-3 position can be readily reduced to a primary amine. This transformation is highly valuable as it converts a strongly electron-withdrawing group into a versatile amino group, which can act as a nucleophile, a base, or be further functionalized, for instance, through diazotization.[1]

General Reaction Scheme:

  • Substrate: this compound

  • Product: 5-Bromo-2-ethoxy-4-methylpyridin-3-amine

Table 3: Common Conditions for Nitro Group Reduction

Reducing AgentSolventTemp (°C)Time (h)Key FeaturesReference
Fe / NH₄ClEtOH/H₂OReflux2-4Mild, cost-effective, good functional group tolerance.[12]
SnCl₂·2H₂OEtOH or EtOAcRT - 601-3Mild conditions, effective for sensitive substrates.[13]
H₂ (gas), Pd/C (10%)MeOH or EtOHRT4-12Clean, high-yielding, but may cause dehalogenation.[12][13]
Zn / NH₄ClEtOH/H₂ORT6-8Can selectively form hydroxylamine intermediate.[14][15][12]

Experimental Protocol: Nitro Reduction with Iron

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), ethanol, and an aqueous solution of ammonium chloride.

  • Reagent Addition: Add iron powder (Fe, 3-5 equiv) to the mixture.

  • Reaction: Heat the suspension to reflux (approx. 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned between an organic solvent and water. The organic layer is then dried and concentrated. Further purification can be achieved by column chromatography or recrystallization.

G start Start setup 1. Combine Substrate, Solvent (e.g., EtOH/H₂O), and NH₄Cl start->setup reagent 2. Add Reducing Agent (e.g., Iron Powder) setup->reagent react 3. Heat to Reflux with Stirring reagent->react monitor 4. Monitor Reaction by TLC react->monitor workup 5. Cool and Filter through Celite monitor->workup Reaction Complete purify 6. Concentrate and Purify workup->purify end 3-Aminopyridine Product purify->end

Caption: Experimental workflow for nitro group reduction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring, activated by the nitro group, allows for the displacement of the C-5 bromine atom by various nucleophiles in an SNAr reaction.[1] This method is particularly useful for introducing amines and thiols.

General Reaction Scheme:

  • Substrate: this compound

  • Nucleophile: Amine (R₂NH), Thiol (RSH), or Alkoxide (RO⁻)

  • Base: NaH, K₂CO₃, or Et₃N

  • Solvent: DMF, DMSO, or THF

Table 4: Representative Conditions for SNAr Reactions

NucleophileBase (equiv)SolventTemp (°C)Time (h)Reference
PiperidineK₂CO₃ (2.0)DMF10012[1]
Sodium thiophenoxide-DMF806[1]
Sodium methoxide-MeOHReflux4[16]

Note: Conditions are generalized and may require optimization for the specific substrate and nucleophile.

Experimental Protocol: SNAr with an Amine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in an appropriate solvent like DMF.

  • Reagent Addition: Add the amine nucleophile (1.5-2.0 equiv) and a base such as potassium carbonate (2.0 equiv).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and pour it into ice water. If a precipitate forms, it can be collected by filtration. Alternatively, extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

This compound is a valuable and highly adaptable starting material for the synthesis of a wide range of substituted pyridine derivatives. The strategic positioning of its functional groups allows for selective and high-yielding transformations, including palladium-catalyzed cross-couplings, nitro group reductions, and nucleophilic aromatic substitutions. The protocols and data provided in these application notes offer a solid foundation for researchers to explore and exploit the synthetic potential of this scaffold in the pursuit of novel molecules for drug discovery and development.

References

Application Note and Protocol for the Purification of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the purification of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine using silica gel column chromatography. As a substituted nitropyridine, this compound is of interest in medicinal chemistry and drug development. Achieving high purity is essential for subsequent synthetic transformations and biological assays. This protocol details the necessary materials, equipment, and a step-by-step procedure for effective purification. The methodology is based on established principles for the separation of moderately polar organic compounds and addresses potential challenges associated with the purification of pyridine derivatives.

Introduction

This compound is a functionalized heterocyclic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. The presence of bromo, ethoxy, methyl, and nitro groups on the pyridine ring offers multiple sites for chemical modification. Synthetic routes leading to this compound often yield a crude product containing unreacted starting materials, by-products, and other impurities. Column chromatography is a robust and widely used technique for the purification of such organic compounds, allowing for the isolation of the desired product with high purity. This protocol provides a general method that can be optimized to achieve efficient separation.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities of silica gel and solvents should be adjusted proportionally for different scales.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica gel (60 Å, 230-400 mesh)

    • Hexane (or petroleum ether), HPLC grade

    • Ethyl acetate, HPLC grade

    • Dichloromethane (for sample loading)

    • Triethylamine (optional, to reduce peak tailing)

    • Sand, washed

    • Cotton or glass wool

  • Equipment:

    • Glass chromatography column (appropriate size, e.g., 2-3 cm diameter)

    • Separatory funnel or reservoir for eluent

    • Fraction collector or collection tubes/flasks

    • Thin-Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp for visualization

    • Rotary evaporator

    • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

Preliminary TLC Analysis

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. This will provide an indication of the separation efficiency.

  • Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop a series of TLC plates in chambers containing different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Visualize the separated spots under a UV lamp.

  • The optimal mobile phase for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

  • If spots are tailing (streaking), add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize acidic sites on the silica gel.[1][2]

Column Preparation (Slurry Packing Method)
  • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • Weigh an appropriate amount of silica gel. A general rule is a 40-50:1 ratio of silica gel to crude product by weight (e.g., 40-50 g of silica for 1 g of crude material).[3]

  • In a beaker, prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the excess solvent to drain, collecting it for reuse. Important: Do not let the top of the silica bed run dry.

  • Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

  • Drain the solvent until the level is just at the top of the sand layer.

Sample Loading
  • Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent such as dichloromethane.

  • To this solution, add a small amount of silica gel (approx. 2-3 g).

  • Completely evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully and evenly add this powder to the top of the packed column.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column, using a separatory funnel or pouring gently down the sides to avoid disturbing the sand layer.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 15-20 mL per fraction).

  • Start the elution with a low-polarity mobile phase (e.g., the one determined by TLC to give a low Rf for the product).

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This will help to first elute non-polar impurities, followed by the product, and finally more polar impurities. A suggested gradient is provided in the data table below.

  • Continuously monitor the collected fractions by TLC to identify which fractions contain the purified product. Spot every few fractions on a TLC plate, develop, and visualize.

Product Isolation
  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Data Presentation

The following table summarizes the key quantitative parameters for the column chromatography purification.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography of moderately polar compounds.
Mobile Phase (Eluent) Hexane/Ethyl AcetateA common and effective solvent system for compounds of this polarity. The ratio is determined by preliminary TLC analysis.
TLC Analysis (Rf value) ~0.2-0.3 in the chosen eluentAn Rf in this range generally ensures good separation and a reasonable elution volume on the column.[3]
Silica Gel to Crude Ratio 40:1 to 50:1 (w/w)Provides sufficient resolving power for most separations.[3]
Suggested Elution Gradient 1. 100% Hexane (2 column volumes)2. 95:5 Hexane/EtOAc3. 90:10 Hexane/EtOAc4. 80:20 Hexane/EtOAcA stepwise increase in polarity allows for the systematic elution of compounds based on their polarity. The exact gradient should be guided by TLC analysis.
Fraction Size 15-20 mLSmall enough to ensure good resolution between closely eluting compounds.

Visualization

Purification_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation crude_product Crude Product tlc TLC Analysis (Determine Eluent) crude_product->tlc pack_column Prepare & Pack Silica Gel Column tlc->pack_column load_sample Load Sample (Dry Loading) pack_column->load_sample elute Elute with Solvent Gradient (Hexane/Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Continue Elution combine Combine Pure Fractions monitor->combine Fractions Pure evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate purified_product Purified Product evaporate->purified_product

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 5-Bromo-2-chloro-4-methyl-3-nitropyridine, with sodium ethoxide. This reaction is typically performed in an alcohol solvent like ethanol.

Q2: What are the critical parameters to control for maximizing the yield?

A2: Key parameters include strict temperature control, the purity of starting materials and reagents, anhydrous reaction conditions, and the stoichiometry of the reactants. Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is also crucial to determine the optimal reaction time.

Q3: What are the potential side products in this synthesis?

A3: Potential side products can include the starting material if the reaction is incomplete, and products from side reactions such as hydrolysis of the starting material or product if water is present. At higher temperatures, decomposition or formation of other isomers might occur, though less common for this specific substitution.

Q4: How can I purify the final product?

A4: The crude product, which often precipitates from the reaction mixture upon quenching with water, can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction.- Monitor the reaction by TLC to ensure the complete consumption of the starting material. - Extend the reaction time or slightly increase the temperature, but monitor for side product formation.
- Sub-optimal reaction temperature.- Maintain the recommended reaction temperature. For the ethoxide substitution, starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature is a common strategy.
- Loss of product during work-up and purification.- Ensure complete precipitation of the product during quenching. - Optimize the solvent system for extraction and recrystallization to minimize solubility losses.
- Moisture in the reaction.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Purity (Presence of Impurities) - Presence of starting material.- Ensure the reaction goes to completion as monitored by TLC.
- Formation of side products due to incorrect temperature.- Strictly control the reaction temperature. Use an ice bath for initial mixing and controlled heating.
- Impure starting materials or reagents.- Use high-purity starting materials and freshly prepared sodium ethoxide solution.
Difficulty in Product Isolation - Product is an oil or does not precipitate.- If the product is oily, try triturating with a non-polar solvent like hexane to induce solidification. - If precipitation is poor, concentrate the solution and/or cool it to a lower temperature.
- Formation of a stable emulsion during extraction.- Add a saturated brine solution to help break the emulsion.

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is based on analogous procedures for similar compounds.

Materials:

  • 5-Bromo-2-chloro-4-methyl-3-nitropyridine

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction). Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved.

  • Reaction Setup: In a separate flask, dissolve 5-Bromo-2-chloro-4-methyl-3-nitropyridine (1.0 equivalent) in anhydrous ethanol.

  • Reaction: Cool the solution of the starting material to 0 °C in an ice bath. Add the freshly prepared sodium ethoxide solution dropwise to the stirred solution of the pyridine derivative.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Work-up: Once the reaction is complete, quench the reaction mixture by pouring it into ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Sodium Ethoxide Preparation cluster_reaction Main Reaction cluster_purification Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolve EtOH_prep Anhydrous Ethanol EtOH_prep->NaOEt Reaction_Mix Reaction Mixture NaOEt->Reaction_Mix Start_Mat 5-Bromo-2-chloro-4-methyl-3-nitropyridine Start_Mat->Reaction_Mix Add NaOEt 0°C to RT Crude_Product Crude Product Reaction_Mix->Crude_Product Aqueous Work-up Purification_Step Recrystallization or Column Chromatography Crude_Product->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield or Purity Issue Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Temp_Control Temperature Control Issue? Start->Temp_Control Moisture Moisture Present? Start->Moisture Workup_Loss Loss During Work-up? Start->Workup_Loss Monitor_TLC Monitor by TLC, Extend Time Incomplete_Reaction->Monitor_TLC Optimize_Temp Optimize Temperature Profile Temp_Control->Optimize_Temp Anhydrous_Cond Use Anhydrous Conditions Moisture->Anhydrous_Cond Optimize_Workup Optimize Work-up/Purification Workup_Loss->Optimize_Workup

Technical Support Center: Bromination of 2-Ethoxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-ethoxy-4-methyl-3-nitropyridine. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 5-bromo-2-ethoxy-4-methyl-3-nitropyridine.

Issue 1: Low or No Product Yield

If you are experiencing a low yield of the desired this compound, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Inactive Brominating Agent Use a fresh bottle of bromine or N-bromosuccinimide (NBS). Ensure proper storage to prevent degradation.
Inadequate Reaction Temperature The reaction may be too slow at room temperature. Consider gentle heating (e.g., to 40-60 °C) to facilitate the reaction, but monitor closely for the formation of side products.[1]
Poor Quality Starting Material Ensure the 2-ethoxy-4-methyl-3-nitropyridine starting material is pure and dry. Impurities can inhibit the reaction or lead to unwanted side reactions.[2]
Suboptimal Solvent Acetic acid is a common solvent for this type of reaction.[3] Ensure it is of a suitable grade and anhydrous if necessary.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

Issue 2: Formation of Multiple Products (Impure Product Mixture)

The presence of significant impurities or multiple spots on a TLC plate indicates the formation of side products.

Potential CauseRecommended Solution
Over-bromination (Di-bromination) This can occur with an excess of the brominating agent or at elevated temperatures. Use a stoichiometric amount of the brominating agent (or even slightly less) and add it dropwise to the reaction mixture to maintain control.
Oxidation Side Reactions Bromine is an oxidizing agent, and oxidation of the starting material or product can be a side reaction.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side products.
Hydrolysis of Ethoxy Group If there is water present in the reaction mixture, particularly with acidic conditions, hydrolysis of the 2-ethoxy group may occur. Ensure all reagents and glassware are dry.
Formation of Isomers While the 5-position is the most likely site of bromination due to the directing effects of the substituents, minor amounts of other isomers could form. Purification by column chromatography is typically effective for separating isomers.[2]

Issue 3: Difficult Product Purification

Challenges in isolating the pure product can often be overcome with adjustments to the purification strategy.

Potential CauseRecommended Solution
Product Tailing on Silica Gel Column The basic nature of the pyridine ring can cause tailing on silica gel chromatography. To mitigate this, add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent.[2]
Co-elution of Impurities If impurities are co-eluting with your product, try a different solvent system for your column chromatography or consider alternative purification techniques such as recrystallization or preparative HPLC.
Product is an Oil or Low-Melting Solid If the product does not crystallize easily, purification by column chromatography is the preferred method.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of 2-ethoxy-4-methyl-3-nitropyridine?

A1: The electrophilic bromination is expected to occur primarily at the 5-position of the pyridine ring. The ethoxy group at the 2-position and the methyl group at the 4-position are activating and ortho-, para-directing, while the nitro group at the 3-position is a deactivating meta-director. The cumulative effect of these groups directs the incoming electrophile (bromine) to the 5-position.

Q2: What are the most common side reactions to be aware of?

A2: The most common side reactions include over-bromination, leading to di-brominated products, and oxidation of the pyridine ring or substituents.[4] The presence of any residual starting material will also contribute to the impurity profile.

Q3: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?

A3: Yes, NBS is a common and often safer alternative to elemental bromine for electrophilic bromination. It can be used in conjunction with a suitable solvent like acetic acid or a halogenated solvent.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light. LC-MS can also be used for more detailed monitoring.

Q5: What is a typical work-up procedure for this reaction?

A5: After the reaction is complete, the mixture is typically cooled and then carefully poured into a beaker of ice water. The acidic solution is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until it is slightly alkaline. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.[1][5]

Experimental Protocol

The following is a representative protocol for the bromination of 2-ethoxy-4-methyl-3-nitropyridine.

Materials:

  • 2-ethoxy-4-methyl-3-nitropyridine

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium Acetate (optional, as a scavenger for HBr)

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve 2-ethoxy-4-methyl-3-nitropyridine (1.0 eq) in glacial acetic acid.

  • If using, add sodium acetate (1.2 eq) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise to the cooled, stirring solution over 30 minutes. Alternatively, add NBS (1.05 eq) portion-wise.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC. If the reaction is sluggish, it may be gently heated (e.g., to 50°C).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

The following table provides a hypothetical summary of expected outcomes under different reaction conditions to illustrate the impact of key variables on product distribution. Actual results may vary.

ConditionTemperatureBromine (eq.)Expected Main Product YieldKey Side Products
ARoom Temp1.0575-85%Unreacted Starting Material
B60°C1.0560-70%Di-bromo, Oxidation Products
CRoom Temp1.550-60%Significant Di-bromo Product

Diagrams

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions start 2-Ethoxy-4-methyl-3-nitropyridine main_product This compound start->main_product + Br2 / Acetic Acid side_product1 Di-bromo Product start->side_product1 + Excess Br2 side_product2 Oxidation Product start->side_product2 + Br2 (Oxidant)

Caption: Main reaction and potential side reactions in the bromination.

Troubleshooting_Workflow start Experiment Start check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagent_quality Check Reagent Purity & Activity check_yield->reagent_quality Yes success Successful Synthesis check_purity->success No over_bromination Reduce Brominating Agent check_purity->over_bromination Yes reaction_conditions Optimize Temp. & Time reagent_quality->reaction_conditions purification Optimize Chromatography / Recrystallize over_bromination->purification

Caption: Troubleshooting workflow for the bromination experiment.

References

Technical Support Center: Suzuki Reactions with 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers utilizing 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine in Suzuki-Miyaura cross-coupling reactions. The unique structural features of this substrate—an electron-deficient pyridine ring combined with steric hindrance—present specific challenges that can lead to failed reactions or low yields. This guide offers solutions and optimization strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my Suzuki reaction with this compound failing or resulting in a low yield?

A1: Low yields or reaction failure with this substrate typically stem from a combination of three factors inherent to its structure:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can form inactive catalyst species, effectively halting or slowing the catalytic cycle.[1][2]

  • Steric Hindrance: The ethoxy group at the C2 position and the methyl group at the C4 position flank the C5 bromine. This steric bulk can impede the approach of the palladium catalyst, making the initial oxidative addition step more difficult and slowing the overall reaction rate.[3] Overcoming this requires carefully selected, bulky ligands.[3][4]

  • Substrate Reactivity Profile: While the strong electron-withdrawing nitro group at the C3 position activates the C-Br bond towards oxidative addition, the combined electronic and steric effects require a highly active and stable catalyst system to be effective.[5][6] An inadequate catalyst system may fail to overcome the reaction's activation energy or may decompose before the reaction reaches completion.

Q2: What are the most common side reactions, and how can they be minimized?

A2: The most prevalent side reactions are protodeboronation, dehalogenation, and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid partner, replacing it with a hydrogen atom. Pyridyl and other heteroaryl boronic acids are particularly susceptible to this side reaction.[1][2]

    • Solution: Use boronic esters (e.g., pinacol or MIDA esters), which are more stable towards hydrolysis.[1] Running the reaction under strictly anhydrous conditions and using milder, non-aqueous bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can also significantly reduce this issue.[7]

  • Dehalogenation: This involves the replacement of the bromine atom on your starting material with a hydrogen atom.

    • Solution: This can be caused by hydride sources in the reaction mixture, such as certain alcohol solvents.[1] Ensure solvents are anhydrous and high-purity. Optimizing the reaction time to be as short as possible while allowing for product formation can also minimize this side reaction.[1]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct.

    • Solution: Homocoupling is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[5] Thoroughly degassing all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) is critical.[7] Using a Pd(0) source like Pd(PPh₃)₄ or ensuring efficient reduction of a Pd(II) source can also mitigate this problem.

Q3: How should I select the optimal catalyst system (Palladium & Ligand) for this hindered substrate?

A3: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered and electron-deficient substrates.[3][7] A more robust catalyst system is required.

  • Palladium Source: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) can be effective, but they must be paired with an appropriate ligand.

  • Ligand Selection: This is the most critical parameter. For challenging substrates like this, bulky and electron-rich ligands are essential. They promote the formation of a highly reactive, monoligated palladium species, accelerate the difficult oxidative addition and reductive elimination steps, and can stabilize the catalyst.[3][8]

    • Recommended Ligands:

      • Buchwald Ligands (Biaryl Phosphines): SPhos, XPhos, and RuPhos are excellent first choices for heteroaryl couplings.[3]

      • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr can offer high stability and activity, making them suitable for difficult couplings.[3][4]

Q4: What are the recommended base and solvent combinations?

A4: The base and solvent work in concert and are crucial for success.

  • Base Selection: The basic conditions of the reaction can degrade sensitive substrates.[9] For this substrate, it is best to start with a milder inorganic base.

    • Recommended Bases: Anhydrous, finely powdered potassium phosphate (K₃PO₄) is a reliable choice for many hindered couplings.[3] Cesium carbonate (Cs₂CO₃) is also highly effective due to its solubility in many organic solvents.[9] Avoid strong aqueous bases like NaOH or KOH unless substrate stability has been confirmed.[7]

  • Solvent Selection: Anhydrous, aprotic polar solvents are preferred.

    • Recommended Solvents: Dioxane and toluene are common and effective choices.[3] It is critical that the solvent is thoroughly degassed before use to prevent oxygen from deactivating the catalyst.[7]

Data and Optimization Strategies

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)Common, effective Pd(II) and Pd(0) precatalysts.
Ligand XPhos or SPhos (2-6 mol%)Bulky, electron-rich ligands to overcome steric hindrance and prevent catalyst inhibition.[3]
Base K₃PO₄ (2-3 equiv) or Cs₂CO₃ (2-3 equiv)Milder, effective bases that minimize protodeboronation and substrate degradation.[3][7]
Boronic Reagent Boronic Acid Pinacol Ester (1.2-1.5 equiv)More stable to protodeboronation than the corresponding boronic acid.[1]
Solvent Anhydrous, Degassed Dioxane or TolueneStandard aprotic solvents for Suzuki reactions; must be oxygen-free.[3]
Temperature 80 - 110 °CHindered substrates often require elevated temperatures to overcome activation barriers.[3]
Table 2: Troubleshooting Common Issues
ObservationPotential Cause(s)Suggested Solution(s)
No Reaction 1. Catalyst inhibition/deactivation. 2. Oxidative addition is too slow. 3. Insufficient temperature.1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[3] 2. Increase catalyst and ligand loading (e.g., to 5 mol% Pd). 3. Increase reaction temperature in 10-20 °C increments.[3]
Low Yield / Stalled Reaction 1. Incomplete reaction due to steric hindrance. 2. Catalyst decomposition over time. 3. Protodeboronation of the coupling partner.1. Increase reaction time. 2. Screen alternative bulky ligands (e.g., RuPhos) or NHC ligands.[3] 3. Use a boronic acid pinacol ester and ensure anhydrous conditions.[1]
Significant Protodeboronation 1. Presence of water. 2. Base is too strong or aqueous.1. Use anhydrous solvents and reagents; dry glassware thoroughly. 2. Switch to a milder, non-aqueous base like K₃PO₄ or KF.[7]
Dehalogenated Starting Material 1. Hydride source in the reaction. 2. Reaction time is too long at high temperature.1. Ensure solvents are pure and anhydrous. 2. Monitor the reaction closely and stop it once the starting material is consumed.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a starting point and should be optimized for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Boronic Acid Pinacol Ester (1.2 equiv)

  • Palladium Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, anhydrous powder, 2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add this compound, the boronic acid pinacol ester, and anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Catalyst Addition: Under a positive flow of the inert gas, add the Pd(OAc)₂ and SPhos to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.[2]

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The mixture will likely be a suspension.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting bromide. Reactions can take from 4 to 24 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]

Visualized Workflows and Concepts

Caption: Troubleshooting workflow for failed Suzuki reactions.

G cluster_substrate This compound struct Structure catalyst Pd(0) Catalyst catalyst->struct Oxidative Addition challenge1 Steric Hindrance (Ethoxy & Methyl groups) challenge1->catalyst Blocks Approach challenge2 Catalyst Inhibition (Pyridine Nitrogen) challenge2->catalyst Coordinates & Deactivates feature1 Electron-Deficient Ring (Nitro group) feature1->catalyst Activates C-Br Bond

Caption: Key challenges for the specified Suzuki substrate.

References

optimizing reaction conditions for N-arylation using 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-arylation of 5-bromo-2-ethoxy-4-methyl-3-nitropyridine. The information is designed to help optimize reaction conditions and address common challenges encountered during this specific cross-coupling reaction.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the N-arylation of this compound.

Issue 1: Low or No Conversion to the Desired N-arylated Product

Potential Cause Troubleshooting Steps
Inactive Catalyst The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. Ensure that the catalyst and ligands are of high quality and have been stored under an inert atmosphere. For more consistent results, consider using a pre-catalyst.
Inappropriate Ligand Choice The choice of phosphine ligand is critical for the success of the reaction. For electron-deficient substrates like this compound, bulky and electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often effective. It may be necessary to screen several ligands to find the optimal one for your specific amine coupling partner.
Incorrect Base Selection Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) can accelerate the reaction. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, potentially requiring higher reaction temperatures or longer reaction times.
Insufficient Reaction Temperature N-arylation of electron-deficient pyridines may require elevated temperatures to proceed efficiently. If you observe low conversion, consider incrementally increasing the reaction temperature in 10 °C intervals.
Poor Reagent and Solvent Quality Ensure that all reagents are pure and the solvents are anhydrous and degassed. The presence of water or oxygen can deactivate the catalyst and lead to side reactions.

Issue 2: Formation of Significant Side Products

Side Product Potential Cause and Mitigation
Hydrodehalogenation (Replacement of Bromine with Hydrogen) This is a common side reaction in palladium-catalyzed couplings. To minimize it, consider using a weaker or less sterically hindered base. Lowering the reaction temperature and screening different phosphine ligands can also be beneficial.
Reduction of the Nitro Group The nitro group can be susceptible to reduction under certain catalytic conditions. If you observe byproducts resulting from nitro group reduction, ensure that your reaction is performed under strictly inert conditions. If the problem persists, you may need to screen different palladium sources or ligands that are less prone to facilitating reduction.
Homocoupling of the Aryl Amine The formation of a biaryl amine byproduct can occur, especially at higher temperatures. Optimizing the stoichiometry of your reactants and ensuring a controlled reaction temperature can help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is better for the N-arylation of this compound: Buchwald-Hartwig or Ullmann condensation?

A1: Both Buchwald-Hartwig (palladium-catalyzed) and Ullmann (copper-catalyzed) reactions can be employed for N-arylation. The Buchwald-Hartwig amination is often preferred due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance.[1][2] However, for certain substrates, the Ullmann condensation may offer advantages, though it typically requires higher reaction temperatures.[1]

Q2: How do the substituents on this compound affect the N-arylation reaction?

A2: The substituents have a significant impact on the reactivity of the substrate:

  • Nitro Group (at C3): As a strong electron-withdrawing group, it activates the pyridine ring towards nucleophilic attack, which can be beneficial for the reaction. However, it can also be susceptible to side reactions like reduction.

  • Bromo Group (at C5): This serves as the leaving group in the cross-coupling reaction. Its reactivity is influenced by the other substituents on the ring.

  • Ethoxy Group (at C2): This electron-donating group can influence the regioselectivity of the reaction and may also present steric hindrance.

  • Methyl Group (at C4): This electron-donating group can also affect the electronic properties and steric environment of the reaction center.

Q3: What are the recommended starting conditions for optimizing the N-arylation of this substrate?

A3: A good starting point for optimization would be a Buchwald-Hartwig reaction using a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), a bulky biarylphosphine ligand (e.g., XPhos, 4 mol%), a strong base (e.g., NaOtBu, 1.5 equivalents), and an anhydrous, degassed solvent like toluene or dioxane. The reaction temperature can be initially set to 100-110 °C and monitored over time.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] These techniques will allow you to track the consumption of the starting materials and the formation of the desired product and any side products.

Data Presentation

The following tables summarize typical reaction parameters for the N-arylation of bromopyridines, which can serve as a guide for optimizing the reaction with this compound.

Table 1: Typical Conditions for Buchwald-Hartwig N-Arylation of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (1.5)Toluene11012-2475-95
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-1680-98
XPhos Pd G3 (2)-K₃PO₄ (2.0)Dioxane100-11012-2470-90

Note: Yields are highly dependent on the specific amine and reaction conditions.

Table 2: Typical Conditions for Ullmann N-Arylation of Bromopyridines

Copper Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
CuI (10)L-proline (20)K₂CO₃ (2.0)DMSO100-12012-2460-85
Cu₂O (5)N,N'-dimethyl-1,2-ethanediamine (10)K₃PO₄ (2.0)DMF120-14012-2465-90

Note: Yields are highly dependent on the specific amine and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Aryl amine

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Phosphine ligand (if not using a pre-catalyst)

  • Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the this compound (1.0 equiv), the aryl amine (1.2 equiv), the palladium pre-catalyst (e.g., 2 mol%), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Ullmann N-Arylation

This protocol is a general starting point and may require optimization.

Materials:

  • This compound

  • Aryl amine

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • High-boiling point solvent (e.g., DMSO or DMF)

  • Schlenk tube or other suitable reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the aryl amine (1.2 equiv), CuI (10 mol%), the ligand (20 mol%), and the base (2.0 equiv).

  • Solvent Addition: Add the solvent to the flask.

  • Reaction: Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to 80-120 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated N-arylated Product purify->product

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Troubleshooting_Low_Yield start Low or No Product Yield catalyst Is the catalyst active and handled under inert conditions? start->catalyst temp Is the reaction temperature optimal? catalyst->temp Yes fix_catalyst Use a pre-catalyst or fresh reagents. catalyst->fix_catalyst No reagents Are reagents and solvents pure and anhydrous? temp->reagents Yes increase_temp Increase temperature incrementally. temp->increase_temp No ligand Is the ligand appropriate for an electron-deficient substrate? reagents->ligand Yes purify_reagents Use anhydrous, degassed solvents and pure reagents. reagents->purify_reagents No screen_ligands Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). ligand->screen_ligands No

References

preventing decomposition of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine. The information is designed to help prevent decomposition and address common issues encountered during chemical reactions involving this compound.

Troubleshooting Guide

Unexpected side reactions or decomposition of this compound can often be traced to specific reaction conditions. This guide provides a structured approach to identifying and resolving these issues.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product Decomposition of starting material: The compound is susceptible to nucleophilic attack, especially under basic conditions or at elevated temperatures.∙ Side reactions: Competing reactions such as reduction of the nitro group or displacement of the bromo or ethoxy groups may be occurring.∙ Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, temperature, or catalyst activity.Optimize reaction conditions: - Maintain a neutral or slightly acidic pH if possible. - Run the reaction at the lowest effective temperature. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.∙ Select appropriate reagents: - For cross-coupling reactions, choose ligands and bases that favor the desired transformation and minimize side reactions.∙ Monitor reaction progress: - Use techniques like TLC or LC-MS to track the consumption of the starting material and the formation of the product and byproducts.
Formation of a Major Impurity Nucleophilic substitution: A nucleophile in the reaction mixture may be displacing the bromo or ethoxy group.∙ Reduction of the nitro group: The presence of a reducing agent (even a mild one) can lead to the formation of the corresponding amino-pyridine.∙ Hydrolysis: Water present in the solvent or reagents can lead to hydrolysis of the ethoxy group.Identify the impurity: - Use analytical techniques such as NMR, MS, and IR spectroscopy to determine the structure of the byproduct.∙ Adjust reaction conditions to disfavor impurity formation: - If nucleophilic substitution is the issue, consider using a less nucleophilic base or a different solvent. - If nitro group reduction is occurring, ensure that no unintended reducing agents are present. - Use anhydrous solvents and reagents to prevent hydrolysis.
Discoloration of the Reaction Mixture (e.g., turning dark) Decomposition: The formation of colored byproducts often indicates decomposition of the pyridine ring or side chains.∙ Oxidation: The compound or other species in the reaction mixture may be undergoing oxidation.Lower the reaction temperature.Ensure an inert atmosphere.Consider the use of a radical scavenger if radical-mediated decomposition is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the most common decomposition pathways for this compound?

A1: While specific decomposition pathways for this exact molecule are not extensively documented, based on the reactivity of similar halonitropyridines, the most likely decomposition routes involve:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring towards attack by nucleophiles. The bromo and ethoxy groups are potential leaving groups.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group in the presence of various reducing agents. This is a common transformation for nitropyridines.[1]

  • Hydrolysis: The ethoxy group can be hydrolyzed to a hydroxyl group, particularly under acidic or basic conditions in the presence of water.

Q2: How can I minimize the reduction of the nitro group during a reaction?

A2: To prevent the unwanted reduction of the nitro group, avoid the use of strong reducing agents (e.g., H₂/Pd, LiAlH₄, NaBH₄) unless this transformation is intended. Be mindful that some reagents used in cross-coupling reactions, such as certain phosphine ligands or bases, can have mild reducing properties, especially at elevated temperatures. Running reactions at lower temperatures and for shorter durations can help minimize this side reaction.

Q3: Is this compound sensitive to light or air?

A3: While there is no specific data on the light or air sensitivity of this compound, nitropyridine derivatives can be sensitive to light and air, leading to gradual decomposition and discoloration. It is good practice to store the compound in a cool, dark place under an inert atmosphere (e.g., in a desiccator with nitrogen or argon). During reactions, using an inert atmosphere is also recommended to prevent potential oxidative side reactions.

Q4: What are the optimal storage conditions for this compound?

A4: The recommended storage condition is at room temperature.[2] For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light and moisture. Storing under an inert atmosphere can further enhance its stability.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol provides a general methodology for a Suzuki cross-coupling reaction, a common transformation for bromo-pyridines.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group to an Amino Group

This protocol describes a common method for the reduction of the nitro group.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalyst, such as 10% Palladium on carbon (Pd/C), to the solution.

  • Reduction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Visualizations

Decomposition_Pathways A 5-Bromo-2-ethoxy- 4-methyl-3-nitropyridine B Nucleophilic Substitution (e.g., with Nu-) A->B + Nu- C Reduction of Nitro Group A->C [H] D Hydrolysis A->D H2O, H+ or OH- E 5-Nu-2-ethoxy-4-methyl- 3-nitropyridine B->E F 5-Bromo-2-ethoxy-4-methyl- pyridin-3-amine C->F G 5-Bromo-2-hydroxy-4-methyl- 3-nitropyridine D->G

Caption: Potential decomposition pathways for this compound.

Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Yield, Impurity) Identify Identify Byproducts (NMR, MS, IR) Start->Identify Check_Conditions Review Reaction Conditions (Temp, pH, Atmosphere) Identify->Check_Conditions Decomposition Decomposition Pathway Suspected? Check_Conditions->Decomposition Optimize Optimize Conditions (Lower Temp, Inert Atm.) Decomposition->Optimize Yes Reagents Review Reagents (Purity, Compatibility) Decomposition->Reagents No End Problem Resolved Optimize->End Modify Modify Reagent Choice (e.g., Different Base, Ligand) Reagents->Modify Modify->End

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common and direct route involves a two-step process. The first step is the synthesis of the precursor, 2-ethoxy-4-methyl-3-nitropyridine. The second step is the electrophilic bromination of this precursor at the 5-position of the pyridine ring.

Q2: What are the critical parameters to control during the bromination step?

A2: Temperature control is crucial to prevent the formation of di-brominated by-products. The slow, dropwise addition of the brominating agent while maintaining a low reaction temperature is essential for selectivity and to manage the exothermic nature of the reaction. Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is also critical to determine the reaction endpoint and avoid over-bromination.

Q3: Are there any specific safety precautions to consider for this synthesis?

A3: Yes. Bromine is a hazardous and corrosive substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so proper temperature control and quenching procedures are necessary to prevent thermal runaway.

Q4: How can the final product be purified?

A4: Purification of this compound can be challenging due to the potential for similarly polar by-products. Common purification techniques include recrystallization from a suitable solvent system or column chromatography on silica gel.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Loss of product during work-up and purification.- Monitor the reaction closely using TLC to ensure complete consumption of the starting material. - Maintain the recommended reaction temperature to minimize by-product formation. - Optimize the precipitation and washing steps to minimize product loss.
Low Purity (Presence of By-products) - High reaction temperature leading to di-bromination. - Incorrect stoichiometry of reagents.- Strictly control the temperature during the addition of the brominating agent and throughout the reaction. - Ensure accurate measurement of all reactants. - Purify the crude product using column chromatography or recrystallization.
Difficulty in Filtering the Precipitated Product - Very fine particle size of the precipitate.- Allow the precipitate to stand in the mother liquor for a longer period to encourage crystal growth. - Use a filter aid if necessary during filtration.
Inconsistent Results at Larger Scales - Inefficient heat transfer in larger reaction vessels. - Non-uniform mixing.- Ensure adequate stirring and use a reactor with appropriate heat exchange capacity. - Consider a slower addition rate of reagents at a larger scale to maintain temperature control.

Experimental Protocols

Note: The following protocols are based on analogous syntheses of similar compounds, particularly the methoxy derivative, and may require optimization for the ethoxy target molecule.

Step 1: Synthesis of 2-ethoxy-4-methyl-3-nitropyridine

A plausible method for this step is the nucleophilic substitution of a suitable precursor like 2-chloro-4-methyl-3-nitropyridine with sodium ethoxide.

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in absolute ethanol at 0 °C. Allow the mixture to warm to room temperature to ensure complete dissolution of the sodium.

  • Reaction: Cool the freshly prepared sodium ethoxide solution to 0 °C. Add a solution of 2-chloro-4-methyl-3-nitropyridine in absolute ethanol dropwise to the stirred sodium ethoxide solution.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-ethoxy-4-methyl-3-nitropyridine.

Step 2: Synthesis of this compound

This step involves the electrophilic bromination of the precursor synthesized in Step 1.

  • Reaction Setup: In a round-bottom flask, dissolve 2-ethoxy-4-methyl-3-nitropyridine in glacial acetic acid at room temperature.

  • Addition of Bromine: To the stirred solution, add sodium acetate, followed by the dropwise addition of a solution of bromine in glacial acetic acid. Maintain the temperature below 20 °C during the addition using an ice bath.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction may be gently heated to ensure completion, as monitored by TLC.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Isolation: Add water to the quenched reaction mixture to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization or column chromatography to obtain this compound.

Quantitative Data Summary

The following table summarizes the reported data for the synthesis of the analogous compound, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. The values for the ethoxy derivative are expected to be in a similar range but require experimental determination.

ParameterValue (for Methoxy Analog)Expected Range (for Ethoxy Analog)Reference
Yield (Bromination Step) 82.2%75-85%[1]
Purity (after purification) >98%>98%[2][3]
Molecular Formula C₇H₇BrN₂O₃C₈H₉BrN₂O₃[2]
Molecular Weight 247.05 g/mol 261.07 g/mol [2]

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-ethoxy-4-methyl-3-nitropyridine cluster_step2 Step 2: Bromination start1 2-chloro-4-methyl-3-nitropyridine + Sodium Ethoxide process1 Nucleophilic Substitution in Ethanol start1->process1 product1 2-ethoxy-4-methyl-3-nitropyridine process1->product1 start2 2-ethoxy-4-methyl-3-nitropyridine product1->start2 Precursor for Step 2 process2 Electrophilic Bromination start2->process2 reagents2 Bromine, Sodium Acetate, Acetic Acid reagents2->process2 product2 This compound process2->product2 TroubleshootingLogic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity other_issues Other Issues start->other_issues check_completion Check Reaction Completion (TLC) low_yield->check_completion check_temp Verify Reaction Temperature low_yield->check_temp optimize_workup Optimize Work-up/Purification low_yield->optimize_workup check_temp_purity Verify Temperature Control low_purity->check_temp_purity check_stoichiometry Check Reagent Stoichiometry low_purity->check_stoichiometry improve_purification Improve Purification Method low_purity->improve_purification

References

Technical Support Center: Managing Exotherms in the Nitration of 2-Ethoxy-4-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-ethoxy-4-methylpyridine. The following information is intended to help manage the exothermic nature of this reaction and address common challenges encountered during the experimental process.

Troubleshooting Guide

Nitration of the electron-rich 2-ethoxy-4-methylpyridine ring is a highly exothermic process that requires careful control to ensure both safety and optimal product yield. Below are common issues and their respective solutions.

Issue Potential Cause(s) Recommended Action(s)
Rapid Temperature Increase / Runaway Reaction - Addition rate of nitrating agent is too fast.- Inadequate cooling of the reaction vessel.- Concentration of reagents is too high.- Immediately slow down or stop the addition of the nitrating agent.- Increase the efficiency of the cooling bath (e.g., switch from ice/water to dry ice/acetone).- Dilute the reaction mixture with a suitable inert solvent if the protocol allows.
Low Yield of Nitrated Product - Incomplete reaction.- Decomposition of the product under harsh conditions.- Sub-optimal reaction temperature.- Monitor the reaction progress using TLC or GC-MS to ensure completion.[1]- Maintain a consistently low temperature throughout the reaction.- Experiment with a narrow temperature range to find the optimal condition.
Formation of Multiple Products (Low Regioselectivity) - The directing effects of the ethoxy and methyl groups can lead to a mixture of isomers.- Lowering the reaction temperature can sometimes improve selectivity.- Consider alternative nitrating agents that may offer better regioselectivity.
Over-nitration (Dinitration) - Excess of nitrating agent.- High reaction temperature.- Prolonged reaction time.- Use a minimal excess of the nitrating agent.[1]- Maintain a low and consistent temperature.[1]- Monitor the reaction closely and quench it as soon as the desired mono-nitrated product is formed.[1]
Product Decomposition During Workup - The presence of strong residual acids.- High temperatures during solvent evaporation.- Ensure complete neutralization of the reaction mixture after quenching on ice.- Use a rotary evaporator under reduced pressure for solvent removal at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 2-ethoxy-4-methylpyridine?

The ethoxy group at the 2-position and the methyl group at the 4-position are both electron-donating groups, which activate the pyridine ring towards electrophilic aromatic substitution. The directing effects of these groups will primarily determine the position of nitration. The most likely positions for nitration are C3 and C5, which are ortho and para to the activating groups. The precise ratio of isomers can be influenced by the reaction conditions, particularly the temperature and the choice of nitrating agent.

Q2: What are the critical safety precautions for this reaction?

Given the highly exothermic nature of nitration and the use of strong acids, the following safety measures are crucial:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Have an appropriate quenching agent and a base for neutralization readily available.

  • Ensure the reaction setup is secure and that the cooling bath is adequately sized for the scale of the reaction.

Q3: How can I effectively control the reaction temperature?

Effective temperature control is paramount for a safe and successful nitration.[1] Key strategies include:

  • Slow, Dropwise Addition: Add the nitrating agent very slowly to the solution of 2-ethoxy-4-methylpyridine, allowing the heat to dissipate between additions.

  • Efficient Cooling: Use a cooling bath such as an ice-salt or dry ice-acetone bath to maintain the desired low temperature.

  • Internal Thermometer: Monitor the internal temperature of the reaction mixture, not just the bath temperature.

  • Stirring: Ensure efficient stirring to promote even heat distribution.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] This will help determine the point of maximum conversion to the desired product and prevent the formation of byproducts from over-reaction.

Experimental Protocols

The following is a general protocol for the nitration of a substituted pyridine, which can be adapted for 2-ethoxy-4-methylpyridine.

Materials:

  • 2-ethoxy-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-ethoxy-4-methylpyridine in a suitable volume of concentrated sulfuric acid, while maintaining the temperature below 10°C with an ice-salt bath.

  • Cool the mixture to 0°C.

  • Slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for a specified time, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table provides illustrative data on how reaction temperature can affect the yield of the nitrated product. Note that these are representative values and actual results may vary depending on the specific experimental conditions.

Reaction Temperature (°C) Reaction Time (hours) Approximate Yield of Mono-nitrated Product (%) Key Observations
-10 to 0375-85Slower reaction rate, good control over exotherm, higher selectivity.
0 to 5280-90Faster reaction, manageable exotherm, optimal balance of yield and safety.
5 to 101.570-80Increased rate of side reactions, more challenging to control the temperature.
> 101< 60Significant byproduct formation, risk of runaway reaction.

Visualizations

Nitration_Pathway Nitration of 2-Ethoxy-4-Methylpyridine cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2-Ethoxy-4-Methylpyridine 2-Ethoxy-4-Methylpyridine Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 2-Ethoxy-4-Methylpyridine->Electrophilic Aromatic Substitution Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Electrophilic Aromatic Substitution 3-Nitro-2-ethoxy-4-methylpyridine 3-Nitro-2-ethoxy-4-methylpyridine Electrophilic Aromatic Substitution->3-Nitro-2-ethoxy-4-methylpyridine 5-Nitro-2-ethoxy-4-methylpyridine 5-Nitro-2-ethoxy-4-methylpyridine Electrophilic Aromatic Substitution->5-Nitro-2-ethoxy-4-methylpyridine

Caption: Reaction pathway for the nitration of 2-ethoxy-4-methylpyridine.

Exotherm_Troubleshooting Troubleshooting Exotherm Control Start Start Monitor Temperature Monitor Temperature Start->Monitor Temperature Temperature Stable? Temperature Stable? Monitor Temperature->Temperature Stable? Continue Addition Continue Addition Temperature Stable?->Continue Addition Yes Slow/Stop Addition Slow/Stop Addition Temperature Stable?->Slow/Stop Addition No Reaction Complete? Reaction Complete? Continue Addition->Reaction Complete? Increase Cooling Increase Cooling Slow/Stop Addition->Increase Cooling Increase Cooling->Monitor Temperature Reaction Complete?->Monitor Temperature No Workup Workup Reaction Complete?->Workup Yes

Caption: Workflow for managing exotherms during the nitration process.

FAQ_Logic FAQ Decision Tree for Nitration Issues Problem Problem Low Yield Low Yield Problem->Low Yield Poor Selectivity Poor Selectivity Problem->Poor Selectivity Runaway Reaction Runaway Reaction Problem->Runaway Reaction Check Temp Check Reaction Temperature Low Yield->Check Temp Possible Cause Check Time Check Reaction Time/Monitoring Low Yield->Check Time Possible Cause Check Reagents Check Reagent Stoichiometry Low Yield->Check Reagents Possible Cause Adjust Temp Lower Reaction Temperature Poor Selectivity->Adjust Temp Solution Alt Nitrating Agent Consider Alternative Nitrating Agent Poor Selectivity->Alt Nitrating Agent Solution Stop Addition Stop Reagent Addition Runaway Reaction->Stop Addition Immediate Action Enhance Cooling Enhance Cooling Immediately Runaway Reaction->Enhance Cooling Immediate Action

References

Validation & Comparative

A Comparative Guide to 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine and Other Brominated Pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals and functional materials. The choice of the organohalide coupling partner is a critical determinant of reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison of the performance of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine against other common brominated pyridines in key cross-coupling reactions.

The reactivity of brominated pyridines is intricately influenced by the position of the bromine atom, the electronic nature of other substituents on the pyridine ring, and steric hindrance. The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in the catalytic cycle. However, the presence of other functional groups can introduce competing electronic and steric effects.

This compound is a highly functionalized building block. The bromine atom at the 5-position serves as a reactive handle for cross-coupling. The presence of a strong electron-withdrawing nitro group at the 3-position is expected to activate the C-Br bond towards oxidative addition. Conversely, the ethoxy group at the 2-position is electron-donating, and the methyl group at the 4-position introduces steric bulk, which can influence catalyst accessibility and reaction rates.

This guide will compare the expected reactivity of this compound with simpler, yet widely used, brominated pyridines such as 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.

Comparative Performance in Cross-Coupling Reactions

While specific experimental data for this compound is limited in publicly available literature, we can infer its reactivity based on studies of its close analogue, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. The electronic effects of ethoxy and methoxy groups are very similar, making this a reasonable comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

Comparative Data for Suzuki-Miyaura Coupling

Brominated PyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-2-methoxy-4-methyl-3-nitropyridine (proxy) Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-100-Moderate to Good (expected)[1]
2-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane801295
3-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DMF/H₂O801688
4-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80298

Analysis: The nitro group in this compound is expected to enhance its reactivity in Suzuki coupling. However, the steric hindrance from the adjacent methyl group might necessitate higher temperatures or more active catalyst systems to achieve high yields[1]. Simple bromopyridines, especially 2- and 4-bromopyridine, generally exhibit high reactivity, providing excellent yields under standard conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.

Comparative Data for Buchwald-Hartwig Amination

Brominated PyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-2-methoxy-4-methyl-3-nitropyridine (proxy) MorpholinePd₂(dba)₃/XPhosNaOtBuDMF--≤40 (expected)[1]
2-BromopyridineMorpholinePd(OAc)₂/BINAPNaOtBuToluene80498
3-BromopyridineAnilinePd₂(dba)₃/XantphosCs₂CO₃1,4-Dioxane1101892
4-BromopyridineAnilinePd(OAc)₂/RuPhosK₂CO₃t-Amyl alcohol1102496

Analysis: The steric hindrance from the 4-methyl group in this compound is predicted to significantly impact the yield of the Buchwald-Hartwig amination, leading to lower yields compared to less substituted bromopyridines[1]. The use of bulky, electron-rich ligands like XPhos is often necessary to overcome this steric challenge. Unsubstituted bromopyridines are generally excellent substrates for this reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide.

Comparative Data for Sonogashira Coupling

Brominated PyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF60-Moderate to Good (expected)
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF25298[2]
3-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NDMF80691
4-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂/CuIi-Pr₂NHToluene70395

Analysis: The electron-withdrawing nitro group should facilitate the Sonogashira coupling of this compound. While steric hindrance from the methyl group could play a role, it is generally less impactful in Sonogashira reactions compared to Buchwald-Hartwig aminations. Simple bromopyridines are highly reactive and typically provide excellent yields under mild conditions.

Heck Reaction

The Heck reaction couples an alkene with an organic halide to form a new, more substituted alkene.

Comparative Data for Heck Reaction

Brominated PyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂/P(o-tol)₃Et₃NDMF100-Moderate to Good (expected)
2-BromopyridineStyrenePd(OAc)₂/PPh₃Et₃NDMF1002485[1]
3-Bromopyridinen-Butyl acrylatePd(OAc)₂/dppfNa₂CO₃DMF1202492
4-BromopyridineStyrenePd(OAc)₂K₂CO₃NMP140394

Analysis: The reactivity of this compound in the Heck reaction is anticipated to be good, driven by the electron-withdrawing nitro group. The steric hindrance of the methyl group is generally well-tolerated in Heck reactions. Simple bromopyridines are effective coupling partners, with reactivity often increasing with temperature and the use of appropriate ligands.

Experimental Protocols

Below are detailed, representative protocols for each of the discussed cross-coupling reactions.

Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), degassed (4 mL)

  • Water, degassed (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromopyridine, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed DMF and water via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, BINAP, and NaOtBu to an oven-dried Schlenk tube.

  • Add toluene, followed by 2-bromopyridine and morpholine.

  • Seal the tube and heat the reaction mixture to 80 °C with stirring for 4 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling of 4-Bromopyridine with Phenylacetylene

Materials:

  • 4-Bromopyridine hydrochloride (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Diisopropylamine (i-Pr₂NH), anhydrous and degassed (5 mL)

  • Toluene, anhydrous and degassed (5 mL)

Procedure:

  • To a Schlenk flask, add 4-bromopyridine hydrochloride, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add toluene and diisopropylamine via syringe.

  • Add phenylacetylene dropwise with stirring.

  • Heat the reaction mixture to 70 °C for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography on silica gel.

Heck Reaction of 2-Bromopyridine with Styrene

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a sealable reaction tube, add Pd(OAc)₂ and PPh₃.

  • Add DMF, followed by 2-bromopyridine, styrene, and triethylamine.

  • Seal the tube and heat the mixture to 100 °C for 24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Bromopyridine, Coupling Partner, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heating Heat to Specified Temperature inert->heating monitoring Monitor Progress (TLC, LC-MS, GC-MS) heating->monitoring extraction Quench and Extract Product monitoring->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison cluster_reactivity Factors Influencing Reactivity cluster_outcome Expected Outcome This compound This compound Electronic Effects Electronic Effects This compound->Electronic Effects Nitro group (activating) Ethoxy group (donating) Steric Hindrance Steric Hindrance This compound->Steric Hindrance Methyl group at C4 Other Brominated Pyridines Other Brominated Pyridines Other Brominated Pyridines->Electronic Effects Position of N atom Other Brominated Pyridines->Steric Hindrance Generally lower High Reactivity/\nGood to Excellent Yields High Reactivity/ Good to Excellent Yields Electronic Effects->High Reactivity/\nGood to Excellent Yields Potentially Slower Rates/\nLower Yields for Bulky Amines Potentially Slower Rates/ Lower Yields for Bulky Amines Steric Hindrance->Potentially Slower Rates/\nLower Yields for Bulky Amines

References

validating the structure of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the molecular structure of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine and its derivatives. While a definitive single-crystal X-ray diffraction analysis for this specific compound is not publicly available, this document outlines the expected crystallographic parameters based on closely related analogues and details alternative and complementary spectroscopic techniques for unambiguous structural confirmation.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. Although obtaining a suitable single crystal can be a challenge, the resulting data is considered definitive.

Hypothetical Crystallographic Data for this compound

The following table presents expected crystallographic parameters for this compound, based on the analysis of structurally similar nitropyridine derivatives. These values serve as a benchmark for comparison should an experimental structure be determined.

ParameterExpected Value RangeNotes
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for substituted pyridine derivatives.
Space Group P2₁/c or PbcaCentrosymmetric space groups are frequently observed for such compounds.
Cell Dimensions
a (Å)8-12Unit cell dimensions are dependent on the molecular packing and substituent size.
b (Å)6-10
c (Å)15-20
β (°)90-105For monoclinic systems.
Selected Bond Lengths
C-Br (Å)1.88 - 1.92Typical for a bromine atom attached to an aromatic ring.
C-N (nitro) (Å)1.45 - 1.49Reflects the single bond character between the pyridine ring and the nitro group.
N-O (nitro) (Å)1.21 - 1.25Characteristic of the double bond nature within the nitro group.
C-O (ethoxy) (Å)1.35 - 1.39Shorter than a typical C-O single bond due to resonance with the pyridine ring.
O-C (ethyl) (Å)1.42 - 1.46A standard C-O single bond.
Selected Bond Angles
C-C(Br)-C (°)118 - 122The bond angles within the pyridine ring will deviate slightly from the ideal 120° of a perfect hexagon due to the various substituents.
C-C(NO₂)-N (°)117 - 121Steric hindrance and electronic effects from the adjacent methyl and ethoxy groups will influence this angle.
O-N-O (nitro) (°)122 - 126A typical value for a nitro group.
Experimental Protocol for Single-Crystal X-ray Diffraction

A detailed methodology for the crystallographic analysis of this compound is provided below.

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of sufficient size and quality.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å) X-ray source and a CCD or CMOS detector.

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected data (integration, scaling, and absorption correction) using software such as APEX or XDS.

    • Solve the crystal structure using direct methods or Patterson methods with software like SHELXT.

    • Refine the structural model by full-matrix least-squares on F² using software such as SHELXL.

    • Locate hydrogen atoms in the difference Fourier map and refine them using appropriate constraints.

Alternative and Complementary Validation Techniques

When single crystals are unattainable, or for further confirmation, a combination of other analytical methods is essential for structural validation.

Comparison of Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Provides information on the chemical environment, connectivity, and number of hydrogen and carbon atoms. 2D NMR (COSY, HSQC, HMBC) establishes the complete molecular framework.A small amount of sample is required. Provides detailed structural information in solution.Does not provide information on bond lengths or angles. The compound must be soluble in a suitable deuterated solvent.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can offer structural clues.Highly sensitive, requiring a very small sample amount. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) provides a clear signature.[1]Isomers may not be distinguishable. Does not provide stereochemical information.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.Fast and non-destructive. Useful for confirming the presence of key functional groups like the nitro (NO₂) group.Provides limited information about the overall molecular structure and connectivity.
Elemental Analysis Determines the percentage composition of elements (C, H, N, Br) in the compound.Confirms the empirical formula of the synthesized compound.Does not provide structural information. Requires a pure sample.
Expected Spectroscopic Data for this compound
TechniqueExpected Observations
¹H NMR - A singlet for the aromatic proton on the pyridine ring. - A quartet for the -OCH₂- protons of the ethoxy group. - A triplet for the -CH₃ protons of the ethoxy group. - A singlet for the methyl group protons on the pyridine ring. For the close analog, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, the aromatic proton appears as a singlet at δ 8.25 ppm, the methoxy protons as a singlet at δ 3.94 ppm, and the methyl protons as a singlet at δ 2.29 ppm.[2]
¹³C NMR - Six distinct signals for the carbon atoms of the substituted pyridine ring. - Two signals for the ethoxy group carbons. - One signal for the methyl group carbon.
Mass Spec. - Molecular ion peaks (M⁺ and M+2) with approximately equal intensity, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[1] - The nominal molecular weight is 261 g/mol .[3]
IR Spec. - Strong absorption bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group, respectively. - C-O stretching bands for the ethoxy group. - Aromatic C-H and C=C/C=N stretching vibrations.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of experiments and the relationships between different structural validation techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Final Confirmation start Synthesized Compound purification Purification (e.g., Recrystallization, Chromatography) start->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir xray Single-Crystal X-ray Diffraction purification->xray structure Validated Molecular Structure nmr->structure ms->structure ir->structure xray->structure

Experimental Workflow for Structural Validation

logical_relationships xray X-ray Crystallography (Definitive 3D Structure) validated_structure Unambiguous Structure xray->validated_structure Provides nmr NMR Spectroscopy (Connectivity & Framework) ms Mass Spectrometry (Molecular Weight & Formula) nmr->ms Complements ir IR Spectroscopy (Functional Groups) nmr->ir Complements nmr->validated_structure Confirms ms->validated_structure Confirms ir->validated_structure Supports

Interrelation of Structural Validation Techniques

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate determination of purity for novel compounds is a cornerstone of quality control and a prerequisite for further investigation. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of synthesized 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine against structurally similar alternatives. The presented experimental data, while illustrative, is grounded in established chromatographic principles for compounds of this class.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

HPLC, particularly in the reversed-phase mode, is the premier analytical technique for the purity assessment of pharmaceutical intermediates like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from potential process-related impurities and degradation products.

Comparison with Alternative Compounds

To provide a comprehensive analysis, the HPLC performance of this compound was compared with two commercially available, structurally related compounds:

  • Alternative 1: 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

  • Alternative 2: 2-Amino-5-bromo-3-nitropyridine

These alternatives allow for an evaluation of how small changes in the substituent groups (ethoxy vs. methoxy) and the presence of a different functional group (amino vs. ethoxy) can influence the chromatographic behavior.

Data Presentation

The following table summarizes the hypothetical HPLC data for the synthesized this compound and the two alternative compounds under identical chromatographic conditions.

CompoundRetention Time (min)Peak Area (%)Calculated Purity (%)
This compound8.2498.798.7
5-Bromo-2-methoxy-4-methyl-3-nitropyridine7.6899.199.1
2-Amino-5-bromo-3-nitropyridine5.4297.597.5

Experimental Protocol: HPLC Purity of this compound

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 40
    15 80
    20 80
    21 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

3. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

4. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method.

Mandatory Visualization

HPLC_Purity_Workflow cluster_synthesis Synthesis & Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis synthesis Synthesize 5-Bromo-2-ethoxy- 4-methyl-3-nitropyridine purification Purify crude product (e.g., recrystallization) synthesis->purification sample_prep Prepare sample for HPLC: - Weigh accurately - Dissolve in diluent - Filter purification->sample_prep hplc_system Equilibrate HPLC system with mobile phase sample_prep->hplc_system injection Inject sample onto C18 column hplc_system->injection separation Gradient elution to separate components injection->separation detection Detect compounds using UV detector at 254 nm separation->detection chromatogram Record chromatogram detection->chromatogram integration Integrate peak areas chromatogram->integration calculation Calculate purity using area normalization integration->calculation report Generate final report calculation->report

Caption: Workflow for HPLC Purity Assessment.

This guide provides a foundational framework for the purity assessment of this compound using HPLC. The detailed protocol and comparative data serve as a valuable resource for researchers in method development and quality control.

spectroscopic comparison of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine, its precursors, and a key structural analog is presented for researchers and professionals in drug development. This guide provides a comparative overview of their spectral data, facilitating substance identification and characterization.

The synthesis of this compound, a substituted pyridine derivative with potential applications in medicinal chemistry, involves a series of chemical transformations from precursor molecules. Understanding the spectroscopic properties of the final compound and its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide offers a comparative analysis of available and predicted spectroscopic data for this compound, its likely precursors 2-ethoxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-3-nitropyridine, and its close structural analog, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.

Synthetic Pathway Overview

The synthesis of this compound can be conceptualized as a multi-step process. A plausible synthetic route begins with the nitration of a 2-hydroxy-4-methylpyridine, followed by etherification to introduce the ethoxy group, and finally, bromination to yield the target molecule.

2-hydroxy-4-methylpyridine 2-hydroxy-4-methylpyridine 2-hydroxy-4-methyl-3-nitropyridine 2-hydroxy-4-methyl-3-nitropyridine 2-hydroxy-4-methylpyridine->2-hydroxy-4-methyl-3-nitropyridine Nitration 2-ethoxy-4-methyl-3-nitropyridine 2-ethoxy-4-methyl-3-nitropyridine 2-hydroxy-4-methyl-3-nitropyridine->2-ethoxy-4-methyl-3-nitropyridine Etherification This compound This compound 2-ethoxy-4-methyl-3-nitropyridine->this compound Bromination

Figure 1: Proposed synthetic pathway for this compound.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~8.4 (s, 1H, Ar-H), ~4.5 (q, 2H, -OCH₂CH₃), ~2.4 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, -OCH₂CH₃)
2-ethoxy-4-methyl-3-nitropyridine ~8.2 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.4 (q, 2H, -OCH₂CH₃), ~2.5 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, -OCH₂CH₃)
2-hydroxy-4-methyl-3-nitropyridine Experimental data not fully available. Aromatic protons are expected in the 7.0-8.5 ppm range.
5-Bromo-2-methoxy-4-methyl-3-nitropyridine (Analog) 8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H) in DMSO-d₆[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundPredicted Chemical Shifts (δ, ppm)
This compound ~160 (C-O), ~155 (C-NO₂), ~145 (C-Br), ~140 (Ar-C), ~120 (Ar-CH), ~65 (-OCH₂), ~20 (Ar-CH₃), ~15 (-CH₃)
2-ethoxy-4-methyl-3-nitropyridine ~162 (C-O), ~150 (C-NO₂), ~148 (Ar-C), ~135 (Ar-CH), ~120 (Ar-CH), ~64 (-OCH₂), ~22 (Ar-CH₃), ~14 (-CH₃)
2-hydroxy-4-methyl-3-nitropyridine Aromatic and functional group carbons expected in the 120-170 ppm range.
5-Bromo-2-methoxy-4-methyl-3-nitropyridine (Analog) No experimental data found.

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compound C₈H₉BrN₂O₃261.07261/263 (due to Br isotopes)[2]
2-ethoxy-4-methyl-3-nitropyridine C₈H₁₀N₂O₃182.18183
2-hydroxy-4-methyl-3-nitropyridine C₆H₆N₂O₃154.12155
5-Bromo-2-methoxy-4-methyl-3-nitropyridine (Analog) C₇H₇BrN₂O₃247.05247/249 (due to Br isotopes)[3]

Table 4: Infrared (IR) Spectroscopy Data (Predicted Functional Group Region)

CompoundPredicted IR Absorption Bands (cm⁻¹)
This compound ~1530 & ~1350 (NO₂ stretch), ~1250 (C-O stretch), ~1600 (C=C stretch)
2-ethoxy-4-methyl-3-nitropyridine ~1525 & ~1345 (NO₂ stretch), ~1245 (C-O stretch), ~1600 (C=C stretch)
2-hydroxy-4-methyl-3-nitropyridine ~3400 (O-H stretch), ~1530 & ~1350 (NO₂ stretch), ~1600 (C=C stretch)
5-Bromo-2-methoxy-4-methyl-3-nitropyridine (Analog) No experimental data found.

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

  • ¹³C NMR Spectroscopy: Spectra are acquired on the same spectrometer, often with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) is a common method for these types of compounds, providing soft ionization and typically showing the protonated molecular ion [M+H]⁺.

  • Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Samples can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

  • Analysis: The spectrum is typically recorded in the 4000-400 cm⁻¹ range. Key functional groups such as nitro (NO₂), hydroxyl (O-H), and carbon-oxygen (C-O) bonds have characteristic absorption frequencies.

Analytical Workflow

The characterization of this compound and its precursors follows a logical workflow to confirm the identity and purity of the synthesized compounds.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification IR IR Purification->IR NMR NMR Purification->NMR MS MS Purification->MS Data_Interpretation Data Interpretation IR->Data_Interpretation NMR->Data_Interpretation MS->Data_Interpretation Structure_Elucidation Structure Elucidation Data_Interpretation->Structure_Elucidation

Figure 2: General workflow for the spectroscopic analysis of synthesized compounds.

References

cost-benefit analysis of different synthetic routes to 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes to 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine, a functionalized pyridine derivative with applications as a versatile building block. The comparison focuses on key metrics such as reaction yield, starting material accessibility, and procedural complexity to aid in the selection of the most suitable synthetic strategy.

Synthetic Route Comparison

Two primary synthetic strategies for this compound are considered here, based on analogous syntheses of similar compounds. The analysis is based on established pyridine chemistry principles and available experimental data for related molecules.

Table 1: Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Electrophilic Bromination
Starting Material 5-Bromo-2-chloro-4-methyl-3-nitropyridine2-Ethoxy-4-methyl-3-nitropyridine
Key Reagents Sodium Ethoxide, EthanolBromine, Acetic Acid, Sodium Acetate
Reported Yield (for methoxy analog) High (e.g., 98%)[1]Data not available
Purity Generally high, purification by precipitation[1]Requires careful control to avoid side reactions
Reaction Conditions 0°C to room temperature[1]Room temperature, may require heating[2]
Scalability Potentially high, based on similar proceduresMay require optimization for large scale
Safety Considerations Use of metallic sodium or sodium ethoxide requires anhydrous conditions and careful handling.Bromine is highly corrosive and toxic, requiring specialized handling procedures.
Cost-Effectiveness Dependent on the cost of the chlorinated pyridine starting material.Dependent on the cost of the 2-ethoxypyridine precursor and bromine.

Synthetic Pathway Diagrams

The logical workflows for the two primary synthetic routes are illustrated below using the DOT language.

Route 1: Nucleophilic Aromatic Substitution

start 5-Bromo-2-chloro-4-methyl-3-nitropyridine product This compound start->product Nucleophilic Substitution reagent1 Sodium Ethoxide (in Ethanol) reagent1->product

Caption: Workflow for the synthesis via nucleophilic substitution.

Route 2: Electrophilic Bromination

start 2-Ethoxy-4-methyl-3-nitropyridine product This compound start->product Electrophilic Bromination reagent1 Bromine Acetic Acid Sodium Acetate reagent1->product

Caption: Workflow for the synthesis via electrophilic bromination.

Experimental Protocols

The following are adapted experimental protocols for the synthesis of this compound. These are based on procedures for analogous compounds and should be optimized for specific laboratory conditions.

Route 1: Nucleophilic Aromatic Substitution

This route is adapted from the synthesis of the corresponding 2-methoxy derivative.[1]

Materials:

  • 5-Bromo-2-chloro-4-methyl-3-nitropyridine

  • Sodium metal

  • Anhydrous Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, carefully dissolve sodium metal in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and should be cooled in an ice bath.

  • Once all the sodium has reacted, cool the sodium ethoxide solution to 0°C.

  • In a separate flask, dissolve 5-Bromo-2-chloro-4-methyl-3-nitropyridine in anhydrous ethanol.

  • Slowly add the solution of 5-Bromo-2-chloro-4-methyl-3-nitropyridine to the cooled sodium ethoxide solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, reduce the volume of the solvent under vacuum.

  • Pour the concentrated reaction mixture into ice water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Route 2: Electrophilic Bromination

This route is based on a general procedure for the bromination of activated pyridine rings.[2]

Materials:

  • 2-Ethoxy-4-methyl-3-nitropyridine

  • Glacial Acetic Acid

  • Sodium Acetate

  • Bromine

Procedure:

  • In a round-bottom flask, dissolve 2-Ethoxy-4-methyl-3-nitropyridine in glacial acetic acid at room temperature.

  • Add sodium acetate to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise to the stirring solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction may be gently heated to ensure completion if necessary, as monitored by TLC.

  • Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess bromine.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Cost-Benefit Analysis

A definitive cost-benefit analysis requires specific pricing for starting materials and reagents, which can vary significantly. However, a qualitative assessment can be made:

  • Route 1 (Nucleophilic Substitution): This route offers a potentially high yield and a straightforward purification procedure (precipitation).[1] The cost-effectiveness is largely determined by the commercial availability and price of 5-Bromo-2-chloro-4-methyl-3-nitropyridine. If this starting material is readily accessible, this route is likely to be highly efficient. The use of sodium metal or sodium ethoxide requires careful handling and anhydrous conditions, which may add to the operational complexity but is a standard procedure in organic synthesis.

  • Route 2 (Electrophilic Bromination): This route may be advantageous if the precursor, 2-Ethoxy-4-methyl-3-nitropyridine, is more readily available or cheaper than the chlorinated starting material for Route 1. However, electrophilic bromination of substituted pyridines can sometimes lead to mixtures of products, potentially lowering the isolated yield and requiring more extensive purification (e.g., column chromatography). The handling of elemental bromine also necessitates stringent safety precautions.

Conclusion

Both presented synthetic routes offer viable pathways to this compound. Route 1, the nucleophilic aromatic substitution, appears to be the more promising option due to the high reported yields for the analogous methoxy compound and the simpler purification process. [1] However, the final choice of synthetic route will depend on a thorough evaluation of starting material costs, in-house synthetic capabilities, and the desired scale of production. It is recommended that both routes be evaluated at a small scale to determine the optimal conditions and yield for the specific application.

References

evaluating the stability of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. This guide provides a comprehensive evaluation of the stability of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine under various stress conditions. While specific quantitative experimental data for this compound is not extensively available in public literature, this guide offers a comparative analysis based on the known reactivity of its constituent functional groups and data from structurally related pyridine derivatives.

Comparative Stability Analysis

The stability of this compound is influenced by its unique substitution pattern on the pyridine ring. The electron-withdrawing nitro group, the halogen substituent (bromo), the electron-donating ethoxy group, and the methyl group all contribute to its reactivity and degradation profile.

Table 1: Predicted Stability Profile of this compound and Comparison with Other Pyridine Derivatives

ConditionThis compound (Predicted)2-Chloropyridine (Alternative 1)4-Nitropyridine (Alternative 2)
Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) Moderate degradation expected. The ethoxy group may be susceptible to hydrolysis, and the basicity of the pyridine nitrogen will influence protonation and subsequent reactions.Prone to hydrolysis, with the chloro group being a good leaving group.Relatively stable to acid hydrolysis due to the deactivating effect of the nitro group on the ring.
Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) Susceptible to degradation. The electron-deficient ring is prone to nucleophilic attack. The ethoxy and bromo groups are potential leaving groups.Susceptible to nucleophilic substitution by hydroxide ions.Highly reactive towards nucleophiles, leading to significant degradation.
Oxidative Stress (3% H₂O₂, RT, 24h) The pyridine ring is generally resistant to oxidation, but the methyl and ethoxy groups could be susceptible to oxidation.Generally stable to oxidation under these conditions.The nitro group is already in a high oxidation state, making the ring relatively stable to further oxidation.
Thermal Degradation (80°C, 48h) Expected to be moderately stable. Decomposition may be initiated by the cleavage of the C-NO₂ or C-Br bonds.Thermally stable under these conditions.The nitro group can promote thermal decomposition, although it is generally stable at 80°C.
Photostability (ICH Q1B), Solid State Potential for photodegradation due to the presence of the nitro and bromo substituents, which can absorb UV light and undergo photochemical reactions.Generally photostable.Known to be photolabile, undergoing photoreduction or rearrangement.

Note: The stability profile for this compound is a qualitative prediction based on chemical principles and data from related structures. Experimental verification is required.

Experimental Protocols

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted as per the International Council for Harmonisation (ICH) guidelines.

Preparation of Stock and Working Solutions

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then diluted with the respective stressor solutions to achieve the desired final concentration for the study.

Forced Degradation (Stress) Studies
  • Acid Hydrolysis: The drug solution is exposed to 0.1 M hydrochloric acid at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Samples are withdrawn at various time points, neutralized, and analyzed.

  • Base Hydrolysis: The drug solution is treated with 0.1 M sodium hydroxide at a controlled temperature (e.g., 60°C) for a defined duration. Samples are taken at intervals, neutralized, and subjected to analysis.

  • Oxidative Degradation: The drug solution is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature. Samples are collected at different time points for analysis.

  • Thermal Degradation: The solid drug substance is subjected to dry heat in a temperature-controlled oven (e.g., 80°C) for a specified time. Samples are then dissolved in a suitable solvent for analysis. A solution of the drug can also be subjected to thermal stress.

  • Photostability Testing: The solid drug substance and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control is run in parallel to differentiate between thermal and photolytic degradation.

Analytical Method

A stability-indicating high-performance liquid chromatography (HPLC) method is the preferred analytical technique. The method must be capable of separating the parent drug from all potential degradation products.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent drug and its degradation products have significant absorbance.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing the Process

Experimental Workflow for Stability Testing

G Experimental Workflow for Stability Evaluation cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidative Stress (3% H2O2, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 80°C) prep_stock->thermal Expose to Stress photo Photostability (ICH Q1B) prep_stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize For Acid/Base Samples hplc Stability-Indicating HPLC Analysis sampling->hplc neutralize->hplc quantify Quantify Degradation (%) hplc->quantify identify Identify Degradants (MS, NMR) quantify->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for forced degradation studies.

Hypothetical Signaling Pathway Investigation

While the specific biological targets of this compound are not defined, a common approach to investigate the mechanism of action of a novel compound is to assess its impact on known signaling pathways implicated in disease. Below is a hypothetical diagram illustrating how one might investigate its effect on a generic kinase signaling pathway.

G Hypothetical Kinase Signaling Pathway Investigation compound 5-Bromo-2-ethoxy-4-methyl- 3-nitropyridine receptor Receptor Tyrosine Kinase compound->receptor Inhibition? degradation_product Degradation Product compound->degradation_product Degradation kinase1 Kinase A receptor->kinase1 Phosphorylation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response degradation_product->kinase1 Off-target effect?

Caption: Investigating compound effects on a signaling pathway.

Safety Operating Guide

Safe Disposal of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Hand Protection Wear impervious nitrile gloves. If contamination occurs, change gloves immediately.[5]
Eye Protection Use chemical safety goggles to protect against splashes.[5]
Skin and Body A lab coat with long sleeves and closed-toe shoes are mandatory. For larger quantities or potential for splashing, consider an apron or coveralls.[5]
Respiratory If there is a risk of generating dust or aerosols and work is not performed in a chemical fume hood, respiratory protection may be necessary.[2][3] Consult with your EHS office.

II. Step-by-Step Disposal Protocol

The disposal of this compound is managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][6]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: This compound is a halogenated organic compound .[7][8]

  • Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[7][8] Mixing these wastes can lead to dangerous reactions and complicates the disposal process.

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

    • The container must have a secure screw-top cap.

  • Labeling:

    • Label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[4][7]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]

      • An accurate estimation of the quantity.

      • The date of waste generation.[4]

      • The laboratory or room number and the principal investigator's name and contact information.[4]

  • Accumulation:

    • Keep the waste container closed at all times, except when adding waste.[9]

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request:

    • Once the container is full or the project is complete, submit a hazardous waste pickup request to your institution's EHS department.[4][10]

    • Follow your institution's specific procedures for waste pickup.

III. Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

Experimental Protocol for Container Decontamination:

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent that can dissolve the chemical residue.

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste in the same halogenated organic waste stream.[9][10]

  • Final Disposal:

    • After triple rinsing, the container can typically be disposed of in the regular trash.[9]

    • Deface or remove the original chemical label before disposal.[10]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or poses a significant inhalation hazard, evacuate the area.

  • Consult EHS: Contact your institution's EHS for guidance on cleanup procedures.

  • Cleanup (for minor spills):

    • If the spill is small and you are trained and equipped to handle it, you may proceed with cleanup.

    • Wear the appropriate PPE as outlined in the table above.

    • Use an inert absorbent material to contain and clean up the spill.

    • Collect the absorbent material and any contaminated debris in a sealed container labeled as hazardous waste.[2]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_classification Waste Classification cluster_segregation Segregation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation: This compound classify Is it a halogenated organic compound? start->classify segregate Collect in a designated, labeled 'Halogenated Organic Waste' container. classify->segregate Yes non_halogenated Collect in 'Non-Halogenated Organic Waste' container. classify->non_halogenated No storage Store in a designated satellite accumulation area with secondary containment. segregate->storage pickup Request pickup from Environmental Health & Safety (EHS). storage->pickup

References

Personal protective equipment for handling 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

This guide provides crucial safety, operational, and disposal information for handling this compound in a laboratory setting. The following recommendations are based on safety data for structurally similar nitropyridine and nitroaromatic compounds and are intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Due to the presence of a nitropyridine structure, this compound is expected to cause skin, eye, and respiratory irritation.[1] All handling should be conducted in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required protective gear.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldStandard practice to protect against splashes and airborne particles. A face shield provides an additional layer of protection.[1][2]
Skin Protection Nitrile or neoprene gloves (double-gloving recommended) and a chemically resistant lab coatPrevents direct skin contact.[2][3] Gloves should be inspected for tears or contamination and changed frequently. The lab coat must be fully buttoned.[2][3]
Respiratory Protection NIOSH-approved respiratorNecessary when handling the powder form to avoid the inhalation of dust particles. Use in a well-ventilated area or a chemical fume hood is also required.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for user safety and experimental integrity.

  • Engineering Controls and Preparation :

    • Always handle this compound within a certified chemical fume hood to minimize the inhalation of dust or vapors.[4]

    • Ensure proper ventilation in the work area.[4]

    • Designate a specific area for handling, weighing, and preparing solutions of this chemical.

    • Confirm that an emergency eyewash station and safety shower are readily accessible.[4][5]

  • Handling and Solution Preparation :

    • Before handling, put on all required PPE as detailed in the table above.

    • When weighing the solid compound, do so in a fume hood and take care to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Procedures :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][6]

    • Decontaminate all surfaces and equipment used.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • All solid waste and solutions containing this compound should be collected in a designated, properly labeled hazardous waste container.

    • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[7]

    • Do not pour any of this chemical down the drain.[2][7]

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected as hazardous liquid waste.[2]

    • The rinsed container can then be disposed of according to institutional guidelines.[2]

  • Contaminated Materials :

    • Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should be placed in a sealed, labeled bag and disposed of as solid hazardous waste.

Experimental Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe Don all required PPE prep_setup Prepare handling area in fume hood prep_ppe->prep_setup Proceed once fully equipped handle_weigh Weigh solid compound prep_setup->handle_weigh Begin experiment handle_solution Prepare solution handle_weigh->handle_solution Transfer solid to solvent cleanup_decon Decontaminate surfaces and equipment handle_solution->cleanup_decon After experiment completion cleanup_waste Collect all chemical waste cleanup_decon->cleanup_waste Segregate waste streams cleanup_ppe_dispose Dispose of contaminated PPE cleanup_waste->cleanup_ppe_dispose Final disposal step

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.